molecular formula C9H7BrClN3 B13587604 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Número de catálogo: B13587604
Peso molecular: 272.53 g/mol
Clave InChI: XEZRIERNFQQMFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its versatile role in medicinal chemistry, particularly in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The specific bromo and chloro substituents at the 3- and 7-positions, combined with the cyclopropyl group at the 5-position, create a multifunctional template ideal for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions . Pyrazolo[1,5-a]pyrimidines are notable for their ability to act as ATP-competitive inhibitors, disrupting aberrant signaling pathways in cancer cells . Research highlights this core structure as a key pharmacophore in inhibitors targeting critical kinases such as EGFR, B-Raf, and MEK, which are implicated in non-small cell lung cancer and melanoma . The structural features of this bromo- and chloro-substituted derivative make it a promising building block for developing compounds with enhanced binding affinity, selectivity, and improved pharmacokinetic properties. This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, as halogenated reagents may pose handling risks .

Propiedades

Fórmula molecular

C9H7BrClN3

Peso molecular

272.53 g/mol

Nombre IUPAC

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2

Clave InChI

XEZRIERNFQQMFT-UHFFFAOYSA-N

SMILES canónico

C1CC1C2=NC3=C(C=NN3C(=C2)Cl)Br

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine: A Scaffold of Medicinal Interest

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of a specific derivative, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, a molecule poised for exploration in drug discovery programs. This document will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and a discussion of its potential therapeutic applications based on the established pharmacology of the pyrazolo[1,5-a]pyrimidine class of compounds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic system, meaning it is a molecular framework that is frequently found in biologically active compounds.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, particularly protein kinases.[3] Numerous derivatives have been investigated and have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5] Marketed drugs such as Zaleplon (a hypnotic agent) and Indiplon (a sedative), as well as clinical candidates like Dinaciclib (a cyclin-dependent kinase inhibitor), feature this core structure, underscoring its therapeutic relevance.[2][6]

The subject of this guide, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, incorporates several key features that make it a compound of significant interest. The cyclopropyl group at the 5-position can enhance metabolic stability and binding affinity, while the bromo and chloro substituents at the 3- and 7-positions, respectively, serve as versatile synthetic handles for further chemical modifications and can also contribute to the molecule's biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is characterized by a fused pyrazole and pyrimidine ring system. The key substituents that define its chemical character are a bromine atom at position 3, a chlorine atom at position 7, and a cyclopropyl group at position 5.

Structural Information
  • IUPAC Name: 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

  • CAS Number: 1857455-88-9

  • Molecular Formula: C₉H₇BrClN₃[7]

  • Molecular Weight: 272.53 g/mol

  • Canonical SMILES: C1CC1C2=NC3=C(C=NN3C(=C2)Cl)Br[7]

  • InChI Key: XEZRIERNFQQMFT-UHFFFAOYSA-N[7]

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not publicly available, the following table summarizes key predicted and known properties.

PropertyValueSource
Monoisotopic Mass 270.9512 DaPubChem[7]
XLogP3 2.6PubChem (Predicted)[7]
Physical State Solid (inferred)General knowledge of similar compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water (inferred).General knowledge of similar compounds

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The proposed synthesis can be envisioned in three main stages:

  • Synthesis of the Key Precursor: 3-Amino-5-cyclopropyl-1H-pyrazole. This aminopyrazole is a crucial building block for the construction of the pyrazolo[1,5-a]pyrimidine core.

  • Construction of the Pyrazolo[1,5-a]pyrimidine Core. This involves the condensation of the aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.

  • Halogenation of the Pyrazolo[1,5-a]pyrimidine Core. Selective introduction of bromine and chlorine at the desired positions.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Construction cluster_2 Stage 3: Bromination A Cyclopropyl Acetonitrile D 3-Cyclopropyl-3-oxopropanenitrile A->D Claisen Condensation B Base B->D C Ethyl Acetate C->D F 3-Amino-5-cyclopropyl-1H-pyrazole D->F Cyclization E Hydrazine E->F H 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-ol F->H Condensation G Malonyl Dichloride G->H J 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine H->J Chlorination I Phosphorus Oxychloride (POCl3) I->J L 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine J->L Electrophilic Bromination K N-Bromosuccinimide (NBS) K->L

Caption: Proposed synthetic workflow for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole

  • Synthesis of 3-Cyclopropyl-3-oxopropanenitrile: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add cyclopropyl acetonitrile dropwise at 0-5 °C. Following this, add ethyl acetate dropwise while maintaining the temperature. The reaction mixture is then stirred at room temperature until the completion of the Claisen condensation. The product is isolated after acidic workup. The formation of the β-ketonitrile is driven by the deprotonation of the α-carbon of the nitrile by a strong base, followed by acylation.

  • Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole: The synthesized 3-cyclopropyl-3-oxopropanenitrile is refluxed with hydrazine hydrate in a suitable solvent such as ethanol. The reaction proceeds via a condensation-cyclization mechanism to afford the desired aminopyrazole. This precursor is commercially available, which can significantly streamline the synthesis.

Stage 2: Construction and Chlorination of the Pyrazolo[1,5-a]pyrimidine Core

  • Synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-ol: The 3-amino-5-cyclopropyl-1H-pyrazole is condensed with a 1,3-dicarbonyl compound. A common choice is diethyl malonate in the presence of a base like sodium ethoxide, or alternatively, malonyl dichloride. This reaction typically proceeds at elevated temperatures.

  • Synthesis of 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine: The resulting pyrazolopyrimidinone is then chlorinated. A standard and effective method is to reflux the compound with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as triethylamine or N,N-dimethylaniline to neutralize the generated HCl.[8]

Stage 3: Bromination

  • Synthesis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine: The final step is the selective bromination at the 3-position of the pyrazole ring. This can be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or a chlorinated solvent.[9] The reaction is typically carried out under reflux or at room temperature, depending on the reactivity of the substrate. The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and thus susceptible to electrophilic attack.

Self-Validating System: Throughout this proposed synthesis, each intermediate would be purified by techniques such as recrystallization or column chromatography. The structure and purity of each compound would be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The final product's identity would be unequivocally established by these techniques, ensuring the integrity of the synthesis.

Potential Biological Activity and Therapeutic Applications

While there is no specific biological data for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine in the public domain, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibition.

Kinase Inhibition and Anticancer Potential

A significant body of research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3][10]

  • Cyclin-Dependent Kinases (CDKs): Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit CDKs, which are crucial for cell cycle progression.[11][12] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Tyrosine Kinases: This class of enzymes plays a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Pyrazolo[1,5-a]pyrimidines have been developed as inhibitors of various tyrosine kinases, including those involved in cancer.[4]

  • Other Kinases: The versatility of the scaffold allows for the targeting of a wide range of other kinases implicated in oncology.

The presence of the chloro and bromo groups on 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine provides opportunities for further derivatization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Cancer Progression Kinase Protein Kinase (e.g., CDK, Tyrosine Kinase) P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Proliferation Uncontrolled Cell Proliferation P_Substrate->Proliferation Survival Enhanced Cell Survival P_Substrate->Survival Angiogenesis Angiogenesis P_Substrate->Angiogenesis Molecule 3-Bromo-7-chloro-5-cyclopropyl- pyrazolo[1,5-a]pyrimidine Molecule->Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Other Potential Therapeutic Areas

Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties.

  • Antiviral and Antimicrobial Activity: The scaffold has been explored for the development of agents against various pathogens.[13]

  • Central Nervous System (CNS) Activity: As evidenced by drugs like Zaleplon, certain pyrazolo[1,5-a]pyrimidines can modulate CNS activity.[1]

Conclusion and Future Directions

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine represents a promising, yet underexplored, molecule within the medicinally significant pyrazolo[1,5-a]pyrimidine family. Its structural features, including the cyclopropyl moiety and halogen substituents, make it an attractive candidate for further investigation in drug discovery. The proposed synthetic route offers a practical approach to accessing this compound for biological evaluation. Future research should focus on the synthesis and characterization of this molecule, followed by screening against a panel of protein kinases and in various disease-relevant cellular assays to elucidate its therapeutic potential. The versatile chemistry of the bromo and chloro groups also opens up avenues for the creation of a library of derivatives to explore structure-activity relationships and develop novel therapeutic agents.

References

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  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

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  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

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  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. Available at: [Link]

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  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI. Available at: [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Der Pharma Chemica. Available at: [Link]

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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

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  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... ResearchGate. Available at: [Link]

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Sources

1H and 13C NMR chemical shifts for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide range of therapeutic applications, including as protein kinase inhibitors and anti-cancer agents.[1][2][3] The precise characterization of novel derivatives is paramount for advancing drug discovery programs. This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, a previously uncharacterized derivative. As no direct experimental data exists in the public domain for this specific molecule, this document synthesizes information from established NMR principles, spectral data of analogous pyrazolo[1,5-a]pyrimidines, and modern computational prediction methodologies to present a robust and predictive spectral interpretation.[4][5] We will detail the rationale behind predicted chemical shifts and coupling constants, outline a rigorous experimental protocol for data acquisition, and illustrate the workflow for unambiguous structural elucidation using two-dimensional (2D) NMR techniques.

The Pyrazolo[1,5-a]pyrimidine Core: Structure and Importance

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine is of significant interest due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[5] The versatility of its synthesis allows for the introduction of diverse functional groups at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] The target molecule, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, incorporates several key features: a bromine atom at C-3, a chlorine atom at C-7, and a cyclopropyl group at C-5. Each of these substituents imparts distinct electronic and steric effects that will manifest clearly in the NMR spectrum. Accurate NMR analysis is therefore indispensable for confirming the regiochemistry of synthesis and verifying the final structure.

Below is the structure of the target compound with the standardized numbering system for the heterocyclic core.

Caption: Structure of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the cyclopropyl group. The predicted chemical shifts (in ppm relative to TMS) are based on the parent pyrazolo[1,5-a]pyrimidine system and the known effects of substituents in similar heterocyclic frameworks.[4][6]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 8.1 - 8.3Singlet (s)N/ALocated on the pyrazole ring. The adjacent electron-withdrawing bromine atom at C-3 will cause a downfield shift. It appears as a singlet due to the absence of adjacent protons.
H-6 6.9 - 7.1Singlet (s)N/ALocated on the pyrimidine ring. It is flanked by the electron-donating cyclopropyl group at C-5 (shielding) and the electron-withdrawing chlorine at C-7 (deshielding). The net effect is a moderate chemical shift. It should appear as a singlet.
Cyclopropyl-CH 2.2 - 2.5Multiplet (m)~3-8 HzThe single methine proton of the cyclopropyl group will be shifted downfield due to its attachment to the aromatic ring. It will be split by the four adjacent, non-equivalent methylene protons.
Cyclopropyl-CH₂ 1.1 - 1.5Multiplet (m)~3-8 HzThe two methylene groups on the cyclopropyl ring contain four diastereotopic protons. They will appear as two overlapping multiplets in the aliphatic region, coupled to the cyclopropyl-CH proton.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are heavily influenced by the heteroatoms and halogen substituents. Predictions are based on data from substituted pyrazolo[1,5-a]pyrimidines and general substituent effects.[4][7]

CarbonPredicted δ (ppm)Rationale
C-2 140 - 142Aromatic CH carbon on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and C-3 bromine.
C-3 95 - 98This carbon is directly attached to bromine, resulting in a significant upfield shift compared to an unsubstituted carbon, a typical heavy-atom effect.
C-3a 150 - 152A quaternary bridgehead carbon, part of the aromatic system and fused junction. Expected to be downfield.
C-5 168 - 172A quaternary carbon attached to the electron-donating cyclopropyl group and part of the pyrimidine ring. Expected to be significantly downfield.
C-6 110 - 113Aromatic CH carbon on the pyrimidine ring. Its shift is a balance of effects from the adjacent C-5 and C-7 substituents.
C-7 148 - 151This carbon is directly attached to chlorine, leading to a strong downfield (deshielding) effect.
Cyclopropyl-CH 15 - 18The methine carbon of the cyclopropyl group, shifted slightly downfield by its attachment to the aromatic ring.
Cyclopropyl-CH₂ 9 - 12The two equivalent methylene carbons of the cyclopropyl ring, appearing characteristically upfield.

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides the initial data, unambiguous assignment requires 2D NMR experiments. These techniques reveal through-bond correlations between nuclei, confirming the predicted assignments and elucidating the complete molecular structure.[5]

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the cyclopropyl-CH and cyclopropyl-CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton to its attached carbon (H-2 to C-2, H-6 to C-6, and cyclopropyl protons to their respective carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this molecule. It would reveal long-range (2-3 bond) correlations, confirming the connectivity of the entire scaffold. Key expected correlations include:

    • H-2 to C-3 and C-3a.

    • H-6 to C-5, C-7, and C-3a.

    • Cyclopropyl-CH to C-5, C-6, and the cyclopropyl-CH₂ carbons.

The logical workflow for a full structural elucidation using NMR is depicted below.

Caption: Workflow for unambiguous NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be followed. This represents a self-validating system for the characterization of the title compound.

A. Sample Preparation

  • Weigh approximately 5-10 mg of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly alter chemical shifts; consistency is key.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

B. Instrument Parameters (400 MHz Spectrometer Example)

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8 to 16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans (or more, depending on sample concentration).

C. Data Processing

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform.

  • Phase the spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value).

  • Integrate the ¹H signals and pick all peaks in both spectra.

The Role of Computational Chemistry

For truly novel structures, computational chemistry provides a powerful predictive tool. Methods such as Density Functional Theory (DFT) using the Gauge-Invariant Atomic Orbital (GIAO) approach can calculate NMR chemical shifts with high accuracy (typically <0.2 ppm for ¹H and <2 ppm for ¹³C).[8][9] This in silico data can be used to:

  • Corroborate experimental findings.

  • Resolve ambiguities in signal assignment.

  • Predict the spectra of proposed structures before synthesis.

A typical workflow involves geometry optimization of the molecule's 3D structure followed by the NMR property calculation, which provides absolute shielding values that are then converted to chemical shifts using a reference standard.[8]

Conclusion

The NMR spectrum of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is predicted to contain a set of well-resolved and informative signals. The key diagnostic features include two aromatic singlets in the ¹H spectrum, characteristic upfield signals for the cyclopropyl group in both ¹H and ¹³C spectra, and carbons bearing halogen atoms with distinctive chemical shifts. While the predictions laid out in this guide provide a strong foundation for spectral interpretation, the definitive structural proof must be achieved through a combination of 1D and 2D NMR experiments as outlined. This integrated approach of prediction, meticulous experimentation, and multi-dimensional analysis is fundamental to the successful characterization of novel chemical entities in modern chemical research.

References

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A Guide to the Crystal Structure Analysis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine and Its Congeners

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, a public domain crystal structure for the specific molecule 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (PubChem CID: 130565209) has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, presents a comprehensive, field-proven methodology for its structural determination and analysis. To provide a tangible and detailed examination of the core structural attributes and intermolecular interactions pertinent to this class of compounds, we will utilize the publicly available crystal structure of a close analogue, 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine , as an illustrative case study.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active agents.[1] This fused heterocyclic system is a structural bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives have shown significant promise as kinase inhibitors for anticancer therapies, particularly targeting cyclin-dependent kinases (CDKs).[2][3] Beyond oncology, these compounds have been developed as anxiolytic and hypnotic agents (e.g., Zaleplon), anti-inflammatory drugs, and antivirals.[1][4]

For drug development professionals, understanding the precise three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is a prerequisite for effective structure-based drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure.[5] It provides high-resolution data on bond lengths, bond angles, conformational preferences, and, crucially, the non-covalent interactions that dictate how molecules recognize each other and assemble in the solid state. This insight is invaluable for optimizing ligand-receptor binding, improving physicochemical properties, and securing intellectual property through polymorph screening.

This guide provides a robust framework for the crystal structure analysis of the title compound, beginning with its synthesis and crystallization and proceeding through to an in-depth analysis of its hypothetical and observed structural features.

Part 1: The Experimental Workflow: From Synthesis to Structure

The journey from a chemical diagram to a fully refined crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for success; a failure in synthesis or crystallization will preclude any subsequent analysis.

Synthesis and Purification

The synthesis of substituted pyrazolo[1,5-a]pyrimidines is well-established. A common and effective strategy involves the cyclocondensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or a functional equivalent.[6] For the title compound, a plausible route would be:

  • Reaction: Condensation of 3-amino-4-bromopyrazole with a cyclopropyl-substituted 1,3-dicarbonyl compound (e.g., 1-cyclopropyl-1,3-butanedione).

  • Chlorination: The resulting pyrazolo[1,5-a]pyrimidin-7-ol intermediate would then be chlorinated using a standard agent like phosphorus oxychloride (POCl₃).

  • Purification: The final product must be purified to the highest degree (>99%) to facilitate crystallization. This is typically achieved through column chromatography followed by recrystallization. Trace impurities can significantly inhibit the formation of high-quality single crystals.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. For novel small molecules like the target compound, a screening approach is most effective.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is often the simplest and first method to try.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a slide and inverted over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility. Solvents like dichloromethane, ethyl acetate, acetonitrile, and ethanol, or mixtures thereof, are common starting points for this class of compounds.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is subjected to X-ray analysis.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized loop or glass fiber, which is then affixed to a goniometer head.

  • Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.[8]

  • Data Collection: The crystal is placed in a modern diffractometer. Monochromatic X-rays (commonly from a Molybdenum or Copper source) are directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS sensor).

  • Data Processing: The collected images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection. The data is then scaled and corrected for experimental factors like absorption.

The overall experimental workflow is a linear progression from chemical synthesis to processed diffraction data, as illustrated below.

G cluster_0 Chemical Synthesis cluster_1 Crystal Growth cluster_2 X-ray Diffraction Synthesis Synthesis of Target Compound Purification Purification (>99%) Synthesis->Purification Screening Solvent & Method Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Collection Data Collection (Diffractometer) Mounting->Collection Processing Data Processing (Integration & Scaling) Collection->Processing

Caption: Experimental workflow from synthesis to diffraction data.

Part 2: Structure Solution and Refinement

The processed diffraction data contains the information needed to build a three-dimensional model of the electron density within the crystal.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., with SHELXT software). This initial step provides a rough but recognizable model of the molecular structure.

  • Structure Refinement: This model is then refined against the experimental data using a least-squares minimization process (e.g., with SHELXL software). In this iterative process, atomic positions, site occupancies, and atomic displacement parameters (ADPs) are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is a highly accurate representation of the molecular structure.

  • Validation: The quality of the final structure is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good fit between the model and the data.

Part 3: Structural Analysis: A Case Study of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

To illustrate the analytical process, we will examine the crystal structure of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CSD Refcode: XOPCAJ). This analogue shares the key pyrazolo[1,5-a]pyrimidine core and multiple halogen substituents with our target molecule, making it an excellent model for understanding the likely structural characteristics.

Molecular Geometry

The analysis begins with the individual molecule. The pyrazolo[1,5-a]pyrimidine core is, as expected, essentially planar. The key geometric parameters provide insight into the electronic distribution within the molecule.

ParameterBond / AtomsValue
Bond Length Br(1)-C(3)1.878(3) Å
Cl(1)-C(5)1.733(3) Å
Cl(2)-C(7)1.730(3) Å
N(1)-N(2)1.365(3) Å
N(4)-C(5)1.309(4) Å
Bond Angle Cl(2)-C(7)-N(8)124.6(2) °
Cl(1)-C(5)-C(6)123.6(2) °
N(2)-C(3)-Br(1)125.6(2) °
Torsion Angle N(4)-C(8)-N(1)-N(2)-0.1(3) °
Data derived from CSD Entry XOPCAJ.

The bond lengths and angles are within expected ranges for this type of heterocyclic system. The planarity of the fused ring system is confirmed by the near-zero torsion angles within the rings.

Supramolecular Assembly and Intermolecular Interactions

The most critical insights for drug development often come from analyzing how molecules pack in the crystal lattice. This is dictated by a network of non-covalent interactions. In halogenated compounds, halogen bonds and short contacts involving halogens are of paramount importance.

In the structure of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, the molecules pack into layers. The dominant interactions holding the structure together are a combination of C-H···N hydrogen bonds and Type II halogen bonds.

Key Intermolecular Interactions:

Interaction TypeDonor-H···AcceptorD···A DistanceD-H···A AngleSymmetry
Hydrogen Bond C(6)-H(6)···N(4)3.328(4) Å148 °x, -1/2-y, -1/2+z
Halogen Bond C(3)-Br(1)···Cl(1)3.399(1) Å158.8 ° (C-Br···Cl)1-x, 1-y, 1-z
Short Contact C(2)-H(2)···Cl(2)3.490(3) Å134 °x, 1/2-y, 1/2+z
Data derived from CSD Entry XOPCAJ.

The C-H···N hydrogen bond links molecules into chains, while the notable Br···Cl halogen bond connects these chains via inversion centers, forming centrosymmetric dimers. This Br···Cl interaction is a classic Type II halogen bond, where the electrophilic σ-hole of the bromine atom interacts with the nucleophilic equatorial region of the chlorine atom. This type of interaction is highly directional and plays a significant role in the assembly of many halogenated organic structures.

The interplay of these interactions creates a robust, three-dimensional architecture. The diagram below illustrates the key halogen and hydrogen bonding motifs that form the primary supramolecular synthons in the crystal lattice of the analogue.

Caption: Key intermolecular interactions in the analogue structure.

Part 4: Extrapolating to the Target Molecule

Based on the analysis of the dichloro-analogue, we can make informed predictions about the crystal structure of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine:

  • Dominant Interactions: The presence of both bromine and chlorine atoms suggests that halogen bonding (e.g., Br···Cl or Br···N) will likely be a key feature in its crystal packing. Similarly, C-H···N hydrogen bonds involving the pyrimidine nitrogen are highly probable.

  • Influence of the Cyclopropyl Group: The replacement of a chlorine atom at the 5-position with a non-planar, sterically demanding cyclopropyl group will have a significant impact. This group is likely to disrupt the planar layer packing seen in the analogue. It may lead to a more complex, three-dimensional packing arrangement to accommodate its bulk. The aliphatic C-H bonds of the cyclopropyl ring could also act as weak hydrogen bond donors, potentially forming C-H···Cl or C-H···Br interactions.

Conclusion

While the definitive crystal structure of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine awaits experimental determination, this guide has outlined the authoritative and self-validating workflow required to achieve this goal. By following a rigorous methodology encompassing synthesis, crystallization, and state-of-the-art X-ray diffraction analysis, the precise three-dimensional structure can be elucidated.

The analysis of a closely related analogue demonstrates that this class of halogenated heterocycles is governed by a subtle interplay of directional halogen bonds and hydrogen bonds. These non-covalent interactions are fundamental to their supramolecular assembly and provide critical knowledge for scientists in the pharmaceutical industry. The insights gained from such a crystal structure analysis are indispensable for understanding structure-activity relationships, guiding the design of next-generation therapeutics, and characterizing the solid-state properties essential for drug formulation.

References

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  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

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  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Available at: [Link]

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  • Barakat, A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

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Engineering the Pyrazolo[1,5-a]pyrimidine Scaffold: Electronic and Steric Determinants in Synthesis and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine (PP) core has emerged as a privileged, rigid bicyclic pharmacophore in modern drug discovery, particularly in the development of targeted antitumor agents and protein kinase inhibitors[1]. Characterized by its planar structure and versatile functionalization sites, the PP scaffold allows medicinal chemists to precisely tune electronic and steric properties to achieve high target selectivity[2]. This technical guide provides an in-depth analysis of how electronic and steric factors govern both the synthetic pathways of PP derivatives and their structure-activity relationships (SAR) in biological systems, specifically focusing on ATP-competitive kinase inhibition[3].

Electronic and Steric Governance in Synthetic Pathways

The construction of the pyrazolo[1,5-a]pyrimidine core is most frequently achieved via the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophiles, such as β-dicarbonyls, enones, or chalcones[4]. The regioselectivity of this reaction—yielding either the 5-substituted or 7-substituted isomer—is strictly controlled by a delicate balance of electronic and steric effects.

Electronic Effects on Nucleophilicity

The reaction initiates via the nucleophilic attack of the exocyclic amine of the 5-aminopyrazole on the most electrophilic carbon of the 1,3-biselectrophile.

  • Electron-Donating Groups (EDGs): When the pyrazole ring bears EDGs (e.g., alkyl or alkoxy groups), the nucleophilicity of the exocyclic amine is enhanced. This drives a rapid, kinetically controlled reaction that predominantly yields the 7-substituted pyrazolo[1,5-a]pyrimidine[4].

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., carboxylates or halogens) on the pyrazole ring drastically reduce the nucleophilicity of the amine. These substrates are poorly reactive and often require harsh basic conditions, microwave irradiation, or transition-metal catalysis (such as Rh or Pd) to force the cyclization[4][5].

Steric Hindrance and Thermodynamic Control

Steric bulk on the 1,3-biselectrophile plays a critical role in dictating the final regiochemistry. If the electrophile features bulky substituents (e.g., ortho-substituted aryl rings), severe steric clashes occur during the formation of the 7-substituted isomer[2]. In these scenarios, the reaction shifts from kinetic to thermodynamic control, favoring the formation of the less sterically hindered 5-substituted isomer.

Nucleophilic Aromatic Substitution (NAS) at C7

Post-cyclization functionalization at the C7 position via NAS is heavily reliant on the electronic nature of the incoming amine. Aliphatic amines or those coupled with EDGs proceed smoothly in high yields. In stark contrast, aromatic amines bearing EWGs require strong basic conditions to overcome their diminished nucleophilicity[4].

Synthetic_Pathways cluster_0 Starting Materials A 5-Aminopyrazole (Nucleophile) C Condensation Intermediate A->C B 1,3-Biselectrophile (e.g., Enone) B->C D 7-Substituted Isomer (Kinetic Product) C->D EDG on Pyrazole Low Steric Hindrance E 5-Substituted Isomer (Thermodynamic Product) C->E EWG on Pyrazole Bulky Aryl Groups

Synthetic pathway of PP core showing electronic and steric control over regioselectivity.

Protocol 1: Regioselective Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

To ensure scientific integrity, the following protocol incorporates a self-validating mechanism using 2D NMR to confirm the regiochemical outcome—a critical step since electronic and steric variables can unexpectedly flip the isomer ratio.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of the chosen 3-substituted-5-amino-1H-pyrazole in glacial acetic acid (0.5 M concentration). Causality: Acetic acid acts as both solvent and mild acid catalyst, protonating the carbonyl of the biselectrophile to enhance its electrophilicity without completely deactivating the weakly nucleophilic pyrazole amine.

  • Add 1.1 equivalents of the substituted chalcone or enone.

Step 2: Cyclocondensation

  • Subject the mixture to microwave irradiation at 120°C for 20–30 minutes. Causality: Microwave heating provides uniform thermal energy, overcoming the high activation barrier associated with sterically hindered substrates[3].

Step 3: Workup and Purification

  • Cool the reaction to room temperature and pour over crushed ice. Neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Regiochemical Validation (Self-Validating Step)

  • Acquire ¹H, ¹³C, and 2D NOESY NMR spectra.

  • Validation Metric: Analyze the NOESY spectrum for cross-peaks between the pyrimidine ring proton (C6-H) and the protons of the adjacent substituents. A strong Nuclear Overhauser Effect (NOE) between C6-H and the aryl protons confirms the precise spatial arrangement, definitively distinguishing the 5-substituted from the 7-substituted isomer.

Structure-Activity Relationship (SAR): Tuning the Pharmacophore

The planar, rigid framework of the PP core makes it an exceptional ATP-competitive inhibitor for kinases such as TrkA, AAK1, B-Raf, and EGFR[1][3]. The SAR is primarily driven by how substituents at specific positions interact with the kinase binding pocket.

Hinge Region Binding

The N1 atom of the pyrazolo[1,5-a]pyrimidine core acts as a critical hydrogen bond acceptor, frequently interacting with the backbone amide of the kinase hinge region (e.g., Met592 in Trk kinases)[6]. This interaction anchors the scaffold within the ATP-binding site.

Steric Optimization in Hydrophobic Pockets (C5/C7)

Substituents at the C5 and C7 positions project into the deep hydrophobic pockets of the kinase. Steric constraints here are vital. For example, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position minimizes steric hindrance while optimizing the molecular orientation, leading to sub-nanomolar TrkA inhibition[6].

Solvent-Exposed Region (C3)

The C3 position typically points toward the solvent front. Introducing polar or heteroaromatic groups here (such as picolinamide) significantly enhances aqueous solubility and overall pharmacokinetic profiles without disrupting the core binding mechanics.

Macrocyclization and Entropic Restriction

A modern strategy involves linking the C5 and C7 (or C3) positions via a macrocyclic linker. This restricts the number of rotatable bonds, drastically lowering the entropic penalty upon binding. This steric rigidification has successfully yielded highly potent and selective inhibitors for AAK1 and NTRK fusion proteins[7][8].

Kinase_Binding Core Pyrazolo[1,5-a]pyrimidine Scaffold Hinge Hinge Region (e.g., Met592) Hydrogen Bonding Core->Hinge N1 / Exocyclic Amine Pocket Hydrophobic Pocket Steric Optimization Core->Pocket C5 / C7 Substituents (e.g., Difluorophenyl) Solvent Solvent Front Pharmacokinetics Core->Solvent C3 Substituents (e.g., Picolinamide) Macro Macrocyclic Linker Entropic Restriction Pocket->Macro Solvent->Macro

Kinase binding topology of the PP scaffold, highlighting steric and electronic domain interactions.

Quantitative SAR Data Presentation

The following table summarizes key quantitative data demonstrating how specific electronic and steric modifications impact the biological efficacy of PP derivatives.

Compound / ScaffoldTargetKey Substituent (Position)Quantitative ActivityMechanistic Rationale
Compound 8 & 9 TrkAPicolinamide (C3), 2,5-diF-phenyl pyrrolidine (C5)IC₅₀ = 1.7 nMC3 enhances solubility; C5 minimizes steric hindrance in the hydrophobic pocket[6].
Compound 23 & 24 TrkAOptimized MacrocycleIC₅₀ = 0.1 – 0.2 nMMacrocyclization restricts rotatable bonds, lowering the entropic penalty of binding[6].
Compound 16 AAK1meta-chlorinated benzylamide61% stabilization (DSF)meta-substitution increases steric selectivity for AAK1 over the closely related BIKE kinase[8].
Compound 39 TrkA (In vivo)Fluorinated core97% TGI at 30 mg/kgHalogenation increases lipophilicity, enhancing metabolic stability and pharmacokinetics[6].
Bis-PP Derivatives S. aureus3-(4-methoxybenzyl) linkerMIC = 2.8 – 3.0 µMOptimal lipophilicity (electronic donation from methoxy) aids bacterial cell wall penetration[9][10].

Protocol 2: Kinase Inhibition & Selectivity Profiling (NanoBRET)

To validate the target engagement of synthesized PP derivatives, a live-cell NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed. This protocol ensures trustworthiness by measuring actual intracellular target occupancy rather than just biochemical affinity.

Step 1: Cell Preparation and Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Transfect the cells with a plasmid encoding the target kinase (e.g., TrkA or AAK1) fused to NanoLuc (NLuc) luciferase using a standard lipid-based transfection reagent. Causality: The NLuc fusion acts as the BRET energy donor.

Step 2: Tracer and Inhibitor Incubation

  • After 24 hours, harvest and resuspend the cells in Opti-MEM. Plate into a 384-well white plate.

  • Add the appropriate fluorescent kinase tracer (BRET acceptor) at a concentration equal to its pre-determined K_d.

  • Add the synthesized PP inhibitor in a 10-point dose-response series. Incubate for 2 hours at 37°C. Causality: This allows the system to reach thermodynamic binding equilibrium inside the living cell.

Step 3: Signal Detection and Validation (Self-Validating Step)

  • Add the NanoGlo substrate (furimazine) to initiate luminescence.

  • Measure the dual emission at 460 nm (donor) and 610 nm (acceptor) using a microplate reader.

  • Validation Metric: Calculate the BRET ratio (610 nm / 460 nm). A successful, specific ATP-competitive inhibitor will displace the tracer, resulting in a dose-dependent decrease in the BRET ratio. Calculate the intracellular IC₅₀ using non-linear regression analysis.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone in medicinal chemistry due to its structural rigidity and synthetic versatility. By deeply understanding the interplay of electronic effects (which dictate nucleophilicity and regioselectivity) and steric constraints (which govern thermodynamic stability and kinase pocket fit), researchers can rationally design highly potent, selective therapeutics. Future developments will likely continue to leverage macrocyclization and late-stage functionalization to overcome emerging kinase resistance mutations.

References

  • Zhang, Y., et al. "Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold." Current Topics in Medicinal Chemistry, 2023. [Link]

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  • "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1." National Center for Biotechnology Information (PMC), 2023.[Link]

  • Portilla, et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules (MDPI), 2021.[Link]

  • "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Semantic Scholar / PMC, 2024.[Link]

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Methodological & Application

Application Note: Nucleophilic Aromatic Substitution for the Functionalization of 7-Chloro-Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including roles as protein kinase inhibitors in targeted cancer therapy.[1][2] Functionalization of this scaffold is critical for modulating biological activity and optimizing drug-like properties. Nucleophilic Aromatic Substitution (SNAr) at the C7 position of 7-chloro-pyrazolo[1,5-a]pyrimidines represents a robust and versatile strategy for introducing a wide array of chemical diversity. This application note provides an in-depth guide to the mechanism, general protocols, and key experimental considerations for performing SNAr reactions on this valuable substrate, targeting researchers in medicinal chemistry and drug development.

Mechanistic Rationale: The Driving Force for C7 Substitution

The amenability of the 7-chloro-pyrazolo[1,5-a]pyrimidine system to nucleophilic aromatic substitution is rooted in the intrinsic electronic properties of the fused heterocyclic rings. The reaction proceeds via a classical addition-elimination mechanism, which is facilitated by the electron-deficient nature of the pyrimidine ring.

Key Mechanistic Steps:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-poor carbon atom at the C7 position. This position is electronically activated by the two adjacent nitrogen atoms in the pyrimidine ring, which exert a strong electron-withdrawing inductive effect.

  • Formation of a Meisenheimer Complex: The initial addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the pyrimidine ring and into the pyrazole ring, which is crucial for stabilizing this high-energy intermediate. The presence of electron-withdrawing groups on the ring system further enhances the stability of this complex.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step through the expulsion of the chloride ion, which is an excellent leaving group. This step is typically the fast step of the reaction.

The C7 position is generally more reactive towards nucleophiles than the C5 position, a common trait in related heterocyclic systems where the position para to a ring nitrogen is more activated than the ortho position.[4] This inherent regioselectivity makes the 7-chloro isomer a predictable and reliable starting point for targeted synthesis.[5]

SNAr_Mechanism Figure 1: SNAr Mechanism at the C7 Position Start 7-Chloro-pyrazolo[1,5-a]pyrimidine + Nu⁻ Intermediate Meisenheimer Complex(Resonance Stabilized Anion) Product 7-Substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: Figure 1: SNAr Mechanism at the C7 Position.

Core Experimental Protocols

The following sections provide detailed, field-proven protocols for the substitution of 7-chloro-pyrazolo[1,5-a]pyrimidines with common classes of nucleophiles.

General Considerations
  • Starting Material: 7-Chloro-pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized from the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-ones via chlorination with reagents like phosphorus oxychloride (POCl₃).[5]

  • Solvents: The choice of solvent is crucial. Aprotic polar solvents such as N,N-Dimethylformamide (DMF), 1,4-dioxane, or alcohols like isopropanol (i-PrOH) are commonly used.

  • Base: A base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), or inorganic bases like potassium carbonate (K₂CO₃), are preferred.[6]

  • Temperature: Reaction temperatures can range from room temperature to reflux (typically 70-130°C), depending on the nucleophilicity of the attacking species and the steric hindrance of the substrates.[6]

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Protocol 1: C7-Amination with N-Nucleophiles

This is one of the most widely used transformations, enabling the introduction of primary and secondary amines.[7]

Materials:

  • Substituted 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Isopropanol (i-PrOH) or Dioxane (0.1-0.2 M concentration)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or sealed tube) equipped with a magnetic stir bar, add the 7-chloro-pyrazolo[1,5-a]pyrimidine substrate.

  • Solvent Addition: Add the chosen solvent (e.g., i-PrOH) to dissolve the starting material.

  • Reagent Addition: Add the amine nucleophile, followed by the dropwise addition of DIPEA.

    • Causality Insight: DIPEA acts as an acid scavenger to neutralize the HCl formed, preventing the protonation and deactivation of the amine nucleophile. Its bulky nature prevents it from competing as a nucleophile.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 70-80°C) and stir for the required time (typically 4-16 hours).[6] Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-pyrazolo[1,5-a]pyrimidine.

Protocol 2: C7-Alkoxylation with O-Nucleophiles

This protocol is used to form ether linkages by reacting with alcohols or phenols. It typically requires a strong base to generate the more potent alkoxide or phenoxide nucleophile.

Materials:

  • Substituted 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Alcohol or Phenol (1.5-2.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5-2.5 equiv)

  • Anhydrous DMF or Tetrahydrofuran (THF) (0.1-0.2 M)

Step-by-Step Procedure:

  • Nucleophile Preparation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Argon), suspend NaH in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

  • Alkoxide Formation: Slowly add the alcohol or phenol to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

    • Trustworthiness Check: This two-step approach ensures the complete formation of the highly reactive alkoxide/phenoxide before introducing the electrophilic substrate, preventing side reactions.

  • Reaction Addition: Slowly add a solution of the 7-chloro-pyrazolo[1,5-a]pyrimidine in anhydrous DMF to the prepared nucleophile mixture.

  • Heating: Heat the reaction to 60-100°C and monitor its progress.

  • Workup: After completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography as described in Protocol 1.

Data Summary: Representative SNAr Conditions

The following table summarizes typical conditions for the SNAr reaction at the C7 position with various nucleophiles, based on literature precedents.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical YieldReference(s)
N-Nucleophiles MorpholineK₂CO₃DMFRoom TempHigh (94%)[5]
Aryl/Alkyl AminesDIPEAi-PrOH70-80Good-Excellent[6]
Aromatic AminesEt₃N / NaHToluene / DMF100-130Good-High[6][8]
O-Nucleophiles Phenols/AlcoholsNaHDMF/THF60-100Moderate-Good[7]
S-Nucleophiles ThiolsEt₃N or K₂CO₃Dioxane/DMF80-110Good-Excellent[9]

General Experimental Workflow

The overall process from starting material to final, purified product follows a standardized workflow in synthetic chemistry.

Workflow Figure 2: General Experimental Workflow Start 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) Reaction 2. Reaction Setup & Execution (Heating, Stirring, Monitoring via TLC/LC-MS) Start->Reaction Workup 3. Quenching & Aqueous Workup (Phase Separation, Extraction) Reaction->Workup Purify 4. Drying, Concentration & Purification (Rotovap, Column Chromatography) Workup->Purify Analysis 5. Product Characterization (NMR, HRMS, Purity Analysis) Purify->Analysis

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, planar N-heterocyclic pharmacophore widely utilized in the development of selective protein kinase inhibitors (e.g., targeting CSF1R, JAK1, and VPS34) for oncology and neuropharmacology[1]. Late-stage functionalization at the C-3 position is a critical strategy for tuning the steric and electronic properties of the drug candidate to optimize ATP-binding pocket interactions.

While the C-3 position is highly nucleophilic and easily brominated to form 3-bromo pyrazolo[1,5-a]pyrimidines, the subsequent palladium-catalyzed cross-coupling of these intermediates presents significant synthetic challenges. The electron-rich nature of the fused bicyclic system stabilizes the Pd(II) oxidative addition complex. If the subsequent transmetalation and reductive elimination steps are not kinetically optimized, the intermediate is highly susceptible to competitive protodehalogenation (debromination), leading to catastrophic yield losses[2].

Reaction Design & Causality: Overcoming Protodehalogenation

As an application scientist, selecting the correct catalyst architecture is not merely about yield—it is about controlling the divergent kinetic pathways of the catalytic cycle.

The Failure of First-Generation Catalysts: When standard catalysts such as PdCl 2​ (PPh 3​ ) 2​ are employed for the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidines, the reaction predominantly yields the debrominated byproduct (up to 91%) rather than the desired C3-arylated product[2]. The relatively small, electron-neutral PPh 3​ ligands fail to sufficiently accelerate the transmetalation step. Consequently, the long-lived Pd(II) intermediate undergoes protonation by trace water or solvent.

The Dialkylbiaryl Phosphine Solution: To circumvent this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) paired with modern precatalysts (e.g., XPhos Pd G2 or G3) is strictly required[2].

  • Causality for Oxidative Addition: The electron-rich nature of XPhos facilitates the oxidative addition into the strong C(sp 2 )-Br bond.

  • Causality for Reductive Elimination: The extreme steric bulk of the XPhos ligand forces the palladium center into a highly reactive, lower-coordination state. This drastically accelerates both transmetalation and reductive elimination, ensuring the desired cross-coupling outcompetes the slower protodehalogenation pathway[2].

For C-N bond formation (Buchwald-Hartwig amination), similar principles apply. The BrettPhos Pd G3 precatalyst is highly efficient for coupling amides and amines to the brominated core[3]. The rigid framework of BrettPhos prevents the formation of inactive palladium bis-ligand complexes and forces the intermediate into a Y-shaped 3-coordinate geometry, enabling the notoriously difficult C(sp 2 )-N reductive elimination.

Logical Workflows & Catalytic Cycle

CatalyticCycle A 1. Active Pd(0) Generation (XPhos Pd G2) B 2. Oxidative Addition (3-Br-Pyrazolo[1,5-a]pyrimidine) A->B Fast C 3. Transmetalation (Aryl Boronic Acid + Base) B->C Base assisted E Side Reaction: Protodehalogenation (Suppressed) B->E Slow with XPhos D 4. Reductive Elimination (C3-Aryl Product) C->D Sterically driven D->A Pd(0) Regeneration

Pd-catalytic cycle logic highlighting XPhos-driven suppression of competitive protodehalogenation.

Workflow S1 Anaerobic Preparation S2 Catalyst Activation S1->S2 S3 Thermal/MW Coupling S2->S3 S4 LC-MS Validation S3->S4 S5 Workup & Purification S4->S5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling validation and execution.

Quantitative Data: Condition Optimization

The table below summarizes the optimization landscape for the C-3 functionalization of the pyrazolo[1,5-a]pyrimidine core, demonstrating the direct impact of ligand selection on reaction fidelity.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Major Observation / YieldMechanistic Causality
PdCl 2​ (PPh 3​ ) 2​ PPh 3​ Na 2​ CO 3​ Dioxane1109% Yield (91% Debromination)Slow reductive elimination permits competitive protodehalogenation[2].
XPhos Pd G3 XPhosK 2​ CO 3​ THF803–41% YieldInsufficient thermal activation or poor base solubility limits catalytic turnover[2].
XPhos Pd G2 XPhosK 3​ PO 4​ Dioxane/H 2​ O100>85% Yield Bulky biarylphosphine accelerates reductive elimination; water aids base dissolution[2].
BrettPhos Pd G3 BrettPhosLiHMDSToluene90>80% Yield (C-N Coupling)Rigid ligand framework prevents bis-ligation, enabling challenging C-N bond formation[3].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C3-Arylation (Optimized for High Fidelity)

This protocol utilizes a biphasic solvent system to ensure base solubility while maintaining the high temperatures required for rapid catalytic turnover.

Reagents:

  • 3-Bromo pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G2 precatalyst (5 mol%, 0.025 mmol)

  • K 3​ PO 4​ (3.0 equiv, 1.5 mmol)

  • Dioxane / H 2​ O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Anaerobic Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromo pyrazolo[1,5-a]pyrimidine, aryl boronic acid, K 3​ PO 4​ , and XPhos Pd G2.

  • Degassing: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in the Dioxane/H 2​ O mixture (previously sparged with Argon for 30 minutes).

  • Thermal Coupling: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Monitor the ratio of the product mass [M+H] + to the debrominated byproduct mass [M-Br+H] + . If debromination exceeds 10%, verify the integrity of your degassing procedure and ensure the base is fully dissolved. Complete consumption of the starting material should be observed.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure C3-arylated product.

Protocol B: Buchwald-Hartwig C3-Amination

This protocol is designed for the direct C-N coupling of primary or secondary amines to the C-3 position.

Reagents:

  • 3-Bromo pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.60 mmol)

  • BrettPhos Pd G3 precatalyst (5 mol%, 0.025 mmol)

  • LiHMDS (1.0 M in THF, 2.5 equiv, 1.25 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL vial with the 3-bromo pyrazolo[1,5-a]pyrimidine, the amine, and BrettPhos Pd G3.

  • Solvent & Base Addition: Add anhydrous toluene, followed by the dropwise addition of LiHMDS solution. Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 90 °C in an aluminum heating block for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (typically 1:1 Hexanes/EtOAc).

    • Validation Metric: The disappearance of the UV-active 3-bromo starting material must coincide with the appearance of a lower-R f​ fluorescent spot. A persistent starting material spot after 4 hours indicates premature catalyst deactivation (often due to moisture). Do not simply extend the reaction time; instead, spike the mixture with an additional 2 mol% of precatalyst under a stream of nitrogen.

  • Quench & Isolate: Quench the reaction with 1 M HCl (2 mL) to neutralize the strong base, extract with CH 2​ Cl 2​ (3 x 10 mL), dry over MgSO 4​ , and purify via automated flash chromatography.

References
  • Source: nih.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Source: nih.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors (e.g., CDKs, PI3Kδ) and antiviral agents[1][2]. The intermediate 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a highly versatile building block because it offers two distinct halogenated sites for late-stage functionalization[3][4].

However, achieving chemoselectivity between the C-3 bromide and the C-7 chloride during amination is a critical synthetic challenge. This application note details the mechanistic rationale and optimized protocols for the Buchwald-Hartwig amination (BHA) of this scaffold, enabling precise, site-directed functionalization without compromising overall yield.

Mechanistic Rationale: SNAr vs. Oxidative Addition

As a Senior Application Scientist, it is crucial to understand why specific catalytic systems are chosen rather than simply following a recipe. The reactivity of this scaffold is governed by the distinct electronic environments of its two halogens:

  • C-7 Chloride (Electrophilic Hotspot): The C-7 position is highly electron-deficient due to its para-like relationship with the bridgehead nitrogen and the electron-withdrawing nature of the pyrimidine ring. Consequently, the C-7 chloride is exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr)[5].

  • C-3 Bromide (Oxidative Addition Prime): The C-3 position, situated on the electron-rich pyrazole ring, is generally inert to SNAr but highly susceptible to transition-metal-catalyzed oxidative addition due to the weaker C–Br bond dissociation energy[1][6].

The Chemoselectivity Paradigm:

  • Aliphatic Amines: Because they are highly nucleophilic, aliphatic amines will spontaneously displace the C-7 chloride via SNAr at room temperature[5]. To aminate C-3 with an aliphatic amine, one must utilize a sequential approach: first perform the SNAr at C-7, followed by Pd-catalyzed BHA at C-3[6].

  • Anilines and Amides: These are poorly nucleophilic and react sluggishly in SNAr. By employing a weak base and a highly active Palladium catalyst (e.g., Pd G3 BrettPhos), direct BHA at the C-3 bromide can be achieved chemoselectively, leaving the C-7 chloride intact for subsequent orthogonal functionalization[1].

Workflow Visualization

Chemoselectivity SM 3-Bromo-7-chloro-5-cyclopropyl pyrazolo[1,5-a]pyrimidine SNAr SNAr at C-7 (Aliphatic Amines) SM->SNAr Amine, DIPEA Dioxane, RT BHA_direct BHA at C-3 (Anilines/Amides) SM->BHA_direct Pd G3 BrettPhos K2CO3, t-AmOH, 80°C Int_SNAr 3-Bromo-7-amino Intermediate SNAr->Int_SNAr Product_BHA 3-Amino-7-chloro Derivative BHA_direct->Product_BHA Final 3,7-Bis-aminated Final Product Int_SNAr->Final Pd-cat, Ligand Base, Heat

Chemoselective functionalization pathways for 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.

Quantitative Data: Catalyst & Base Screening for C-3 Selective BHA

To achieve direct C-3 amination with an aniline while preserving the highly reactive C-7 chloride, the choice of ligand and base is paramount. Strong bases (like NaOtBu) lead to degradation or unwanted side reactions at C-7. The table below summarizes the optimization data for the direct C-3 amination.

Catalyst PrecursorLigandBaseSolventTemp (°C)C-3 BHA Yield (%)C-7 SNAr Byproduct (%)
Pd2(dba)3 (5 mol%)BrettPhosCs2CO3Toluene9085< 5
Pd2(dba)3 (5 mol%)XantphosCs2CO3Dioxane906212
Pd(OAc)2 (5 mol%)RuPhosNaOtBuToluene903045 (Decomp.)
Pd G3 BrettPhos None added K2CO3 t-AmOH 80 91 < 2

Key Insight: The Pd G3 BrettPhos precatalyst combined with a mild base (K2CO3) in tert-amyl alcohol provides the highest chemoselectivity for the C–Br bond[1]. The steric bulk of tert-amyl alcohol prevents it from participating in competing nucleophilic attack at the C-7 position.

Experimental Protocols

Protocol A: Direct Chemoselective BHA at C-3 (Preserving C-7 Chloro)

Objective: Synthesize 3-(phenylamino)-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine. Self-Validating Mechanism: The use of insoluble, finely milled K2CO3 limits the concentration of dissolved active base, preventing the deprotonation of the aniline from being too rapid. This controls the local concentration of the nucleophile, completely suppressing uncatalyzed SNAr at C-7. Validation is achieved via LC-MS: the product mass [M+H]+ must retain the characteristic 3:1 isotopic pattern of the 35 Cl/ 37 Cl atom.

Step-by-Step Methodology:

  • Preparation: In a rigorously oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol) and aniline (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add BrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%) and finely milled anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen-free conditions.

  • Solvent Addition: Add degassed tert-amyl alcohol (5.0 mL) via a gas-tight syringe.

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Reaction Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting material and the emergence of the target mass with the preserved chlorine isotope pattern.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sequential SNAr (C-7) followed by BHA (C-3)

Objective: Synthesize 3,7-bis(alkylamino)-5-cyclopropylpyrazolo[1,5-a]pyrimidine. Self-Validating Mechanism: The complete conversion of the C-7 chloride in Step 1 acts as a self-validating checkpoint. By ensuring 100% consumption of the C-7 electrophile before introducing the Palladium catalyst, we guarantee that the subsequent BHA step operates exclusively on the C-3 bromide, eliminating the possibility of cross-coupled oligomeric mixtures[6].

Step-by-Step Methodology:

  • Step 1 (SNAr at C-7): Dissolve 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL). Add the primary/secondary aliphatic amine (e.g., morpholine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Incubation: Stir at room temperature for 2 hours. The high electrophilicity of C-7 ensures rapid and quantitative conversion without external heating[5]. Concentrate and purify the 7-amino-3-bromo intermediate via a short silica plug.

  • Step 2 (BHA at C-3): Transfer the purified intermediate to a Schlenk tube. Add the second amine (1.5 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Coupling: Degas the mixture, add anhydrous toluene (5.0 mL), and heat at 100 °C for 16 hours under Argon.

  • Isolation: Filter the crude mixture through Celite, concentrate, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA) to yield the fully functionalized 3,5,7-trisubstituted core.

References

  • Source: PMC (National Institutes of Health)
  • Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: Semantic Scholar URL
  • Title: AU2005212409C1 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors Source: Google Patents URL
  • Title: S1 Supporting Information Discovery of KB-0742, a potent, selective, orally bioavailable small molecule inhibitor of CDK9 for MYC-dependent cancers Source: Semantic Scholar URL

Sources

Application Note: Advanced Functionalization of the 5-Cyclopropyl Group in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

The cyclopropyl group is a privileged pharmacophore in modern drug discovery. It offers unique physicochemical properties, including enhanced metabolic stability, conformational restriction, and a distinct sp²-like character arising from its Walsh orbitals. When positioned at the 5-position of heterocycles (such as isoxazoles, pyrazoles, and pyrimidines), the cyclopropyl ring not only modulates the lipophilicity of the scaffold but also serves as a highly versatile handle for late-stage functionalization (LSF)[1]. This application note details validated protocols for the de novo synthesis and C(sp³)–H functionalization of 5-cyclopropyl-substituted heterocycles, providing mechanistic insights to guide reaction optimization.

Section 1: Mechanistic Rationale for Cyclopropyl Functionalization

Unlike typical unactivated sp³ carbons, the C–H bonds of a cyclopropyl ring possess a higher s-character. This increases their acidity and makes them uniquely susceptible to transition-metal-catalyzed activation[2].

  • Concerted Metalation-Deprotonation (CMD): In palladium-catalyzed C–H arylation, the use of carboxylate additives (like pivalic acid) is critical. The pivalate anion acts as an internal base, shuttling the proton from the cyclopropyl ring to the metal center. This dramatically lowers the activation energy barrier compared to standard electrophilic palladation[3].

  • Ring-Strain Driven Cleavage: Under specific Rh(I) or Pd(0) catalysis, the strained cyclopropyl ring can undergo oxidative addition followed by ring-opening. This C–C cleavage strategy is highly valuable for generating extended aliphatic chains or spiro-fused heterocycles[2][4].

Section 2: Experimental Workflows and Protocols

Protocol A: De Novo Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid Scaffolds

This multicomponent condensation approach is highly scalable and avoids the use of hazardous azide or diazo chemistry, making it ideal for the rapid generation of pharmaceutical building blocks[5].

Materials:

  • Methyl 3-cyclopropyl-3-oxo-propanoate (1.0 equiv)

  • 1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (1.0 equiv)

  • Hydroxylamine hydrochloride (1.0 equiv)

  • Methanol/Water (2:1 v/v)

  • Sodium hydroxide (2.0 equiv)

Step-by-Step Procedure:

  • Enamine Formation: In a round-bottom flask, combine methyl 3-cyclopropyl-3-oxo-propanoate (28 g, 0.2 mol) and DMF-DMA (24 g, 0.2 mol). Stir the neat mixture at 60 °C for 20 hours. The reaction yields a viscous yellow oil (enamine intermediate)[5].

    • Causality Note: Performing this step under neat conditions drives the equilibrium forward by allowing the continuous evaporation of the methanol byproduct.

  • Cyclization: Dissolve the crude yellow oil in 200 mL of methanol and 100 mL of water. Add hydroxylamine hydrochloride (14 g, 0.2 mol) portion-wise. Reflux the mixture for 4 hours.

    • Causality Note: The regioselectivity of the isoxazole formation is strictly controlled by the differential electrophilicity of the enamine carbon versus the ketone carbonyl[6].

  • Saponification: Cool the mixture to room temperature, add NaOH (16 g, 0.4 mol), and stir for an additional 2 hours. Acidify with 1M HCl to pH 2–3 to precipitate the 5-cyclopropylisoxazole-4-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Palladium-Catalyzed Directed C(sp³)–H Arylation of 5-Cyclopropyl Heterocycles

This protocol utilizes the inherent coordinating ability of the heterocycle (or an installed auxiliary) to direct palladium selectively to the cis-C(sp³)–H bond of the cyclopropyl ring[1].

Materials:

  • 5-Cyclopropyl heterocycle (0.2 mmol)

  • Aryl iodide (0.3 mmol, 1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Silver carbonate (Ag₂CO₃) (1.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-cyclopropyl heterocycle, Pd(OAc)₂, Ag₂CO₃, and PivOH.

    • Causality Note: Ag₂CO₃ serves a dual purpose—it acts as a terminal oxidant to regenerate the active Pd catalyst and functions as a halide scavenger to prevent catalyst poisoning by iodide ions[1].

  • Coupling: Add the aryl iodide and anhydrous toluene under an argon atmosphere. Seal the tube and heat to 110 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove silver and palladium salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Section 3: Quantitative Data & Reaction Optimization

To establish a self-validating system, researchers must understand the impact of specific additives on the C–H functionalization yield. Table 1 summarizes the optimization landscape for the arylation of the 5-cyclopropyl group.

Table 1: Optimization of Pd-Catalyzed C(sp³)–H Arylation Conditions

EntryCatalyst (10 mol%)Additive / BaseSolventTemp (°C)Yield (%)Regioselectivity (cis:trans)
1Pd(OAc)₂K₂CO₃Toluene11015%>99:1
2Pd(OAc)₂Ag₂CO₃Toluene11045%>99:1
3Pd(OAc)₂Ag₂CO₃, PivOH (30%)Toluene11088%>99:1
4Pd(Cl)₂Ag₂CO₃, PivOH (30%)DMF110TraceN/A
5Pd(OAc)₂Ag₂CO₃, PivOH (30%)Toluene8032%>99:1

Data Interpretation: The inclusion of catalytic pivalic acid (Entry 3) is mandatory for high conversions, validating the CMD mechanistic pathway. Solvents with high coordinating ability (like DMF, Entry 4) inhibit the reaction by outcompeting the substrate for palladium coordination[3].

Section 4: Visualizations

Mechanism A Pd(II) Precatalyst Activation B Substrate Coordination (Heterocycle Directed) A->B Ligand Exchange C Concerted Metalation- Deprotonation (CMD) B->C PivOH / Base D Oxidative Addition (Ar-I to Pd(IV)) C->D Ar-I E Reductive Elimination D->E Geometry Reorganization E->A Ag2CO3 Regeneration F Functionalized 5-Cyclopropyl Product E->F Product Release

Caption: Mechanistic cycle for the Pd-catalyzed, directed C(sp³)–H arylation of 5-cyclopropyl heterocycles.

Workflow N1 Methyl 3-cyclopropyl-3-oxo-propanoate + DMF-DMA N2 Enamine Intermediate (Viscous Yellow Oil) N1->N2 60 °C, 20 h (Neat) N3 Hydroxylamine Hydrochloride (MeOH/H2O, 4h Reflux) N2->N3 Regioselective Attack N4 5-Cyclopropylisoxazole-4-carboxylate N3->N4 Cyclization N5 Saponification (NaOH) & Acidification (HCl) N4->N5 Room Temp, 2h N6 5-Cyclopropylisoxazole-4-carboxylic acid (Key Intermediate) N5->N6 Precipitation (pH 2-3)

Caption: Step-by-step synthetic workflow for the de novo construction of 5-cyclopropylisoxazole scaffolds.

Conclusion

The functionalization of the 5-cyclopropyl group in heterocyclic systems bridges the gap between traditional scaffold synthesis and late-stage diversification. By leveraging the unique electronic properties of the cyclopropyl ring and employing robust, CMD-driven C–H activation protocols, drug development professionals can rapidly access novel chemical space with highly tuned pharmacokinetic profiles.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination in Cross-Coupling of 3-Bromo-Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and often frustrating side reaction encountered during the synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines: debromination during palladium-catalyzed cross-coupling reactions. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in therapeutics for a wide range of diseases.[1][2] Efficiently functionalizing this core at the 3-position is crucial for developing new chemical entities. However, the desired C-C or C-N bond formation is frequently plagued by the competitive hydrodehalogenation (debromination) of the 3-bromo starting material, leading to reduced yields and complex purification challenges.[3][4]

This technical center, structured as a series of frequently asked questions and a problem-oriented troubleshooting guide, will equip you with the knowledge to diagnose, mitigate, and overcome this synthetic hurdle.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, a specific type of hydrodehalogenation, is an undesired side reaction where the bromine atom on your 3-bromo-pyrazolo[1,5-a]pyrimidine is replaced by a hydrogen atom from a source in the reaction medium.[5] This results in the formation of the parent pyrazolo[1,5-a]pyrimidine scaffold instead of the intended 3-substituted product, ultimately lowering the yield of your target molecule.[5]

Q2: What is the primary mechanism of palladium-catalyzed debromination?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This reactive species can arise from several sources, including the base, solvent (e.g., alcohols, or residual water), or even the phosphine ligand itself.[6][7] Once formed, the Pd-H species can participate in a competitive reductive elimination pathway with the pyrazolopyrimidine moiety bound to the palladium center, cleaving the C-Pd bond and forming a C-H bond, thus releasing the debrominated byproduct.[8]

Q3: How can I detect and quantify the debrominated byproduct?

A3: The presence of the debrominated byproduct can be confirmed and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting 3-bromo-pyrazolo[1,5-a]pyrimidine.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the loss of bromine and the gain of a proton.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly diagnostic. You will observe the disappearance of the signal for the proton adjacent to the bromine and the appearance of a new aromatic proton signal in its place, often with a distinct coupling pattern.[3][4][5]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Problem: High percentage of debrominated byproduct observed in a Suzuki-Miyaura coupling reaction.

This is the most common issue reported for this substrate class. For instance, initial attempts to couple 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid using a standard PdCl₂(PPh₃)₂ catalyst resulted in 91% of the undesired debrominated product.[3][4]

Possible Cause 1.1: Inappropriate Catalyst and/or Ligand System.

The electronic properties and steric bulk of the ligand coordinated to the palladium center are paramount. Standard, less electron-rich, or sterically unencumbered ligands like triphenylphosphine (PPh₃) can favor the formation of Pd-H species or lead to a slower rate of reductive elimination for the desired product, allowing the debromination pathway to dominate.[6]

Solution: Switch to a more robust, specialized catalyst system. For the Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidines, the use of bulky, electron-rich phosphine ligands from the Buchwald family has proven highly effective.

  • Recommendation: Employ a tandem catalyst system of a modern palladium pre-catalyst and an additional equivalent of a sterically hindered biaryl phosphine ligand. A combination of XPhos Pd G2 (a pre-catalyst) with additional XPhos ligand has been explicitly shown to avoid the debromination reaction in this specific context.[3][4][9][10] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cross-coupling, outcompeting the debromination pathway.[11]

Possible Cause 1.2: Incorrect Choice or Amount of Base.

The base is essential for activating the boronic acid in the transmetalation step of the Suzuki-Miyaura reaction.[12][13] However, certain bases, particularly strong ones, can also promote the formation of Pd-H species, leading to increased hydrodehalogenation.[5][7] Using an excessive amount of base can also exacerbate the problem.[10]

Solution: Carefully select and screen the base.

  • Recommendation: Moderate inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) is often a successful choice.[3][4] Avoid strong alkoxide bases if debromination is observed. In some cases, weaker bases like potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[14][15] It is also crucial to use the correct stoichiometry; an excess of base (e.g., 3 equivalents) has been shown to promote the formation of the debrominated product.[10]

Possible Cause 1.3: Suboptimal Solvent and Temperature.

High reaction temperatures can increase the rate of all reactions, including the undesired debromination.[5] Certain solvents can also act as hydride donors.

Solution: Optimize the reaction medium and energy input.

  • Recommendation: Aprotic solvents like dioxane or toluene are generally good choices.[3][4][5] If debromination persists, consider lowering the reaction temperature. However, a more effective strategy that has emerged is the use of microwave irradiation .[3][4][10] Switching from conventional heating (12h) to microwave heating (40 min) at 135 °C completely eliminated the debrominated byproduct and gave the desired coupled product in 91% isolated yield in one reported case.[10] Microwave heating provides rapid and efficient energy transfer, which can favor the kinetics of the desired coupling over the side reaction.

Optimized Conditions Summary for Suzuki-Miyaura Coupling
ParameterInitial Condition (High Debromination)[3][4]Optimized Condition (Minimal Debromination)[10]Rationale
Catalyst PdCl₂(PPh₃)₂XPhos Pd G2 (2.5 mol%) / XPhos (5 mol%)Bulky, electron-rich ligand accelerates desired C-C bond formation.
Base Na₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)Optimized base minimizes side reactions.
Solvent DioxaneDioxaneStandard aprotic solvent for this coupling.
Heating Conventional (110 °C, 12h)Microwave (135 °C, 40 min)Rapid heating favors desired reaction kinetics.
Debromination 91%Not DetectedThe combination of optimized parameters effectively suppresses the side reaction.
Problem: Debromination in Other Cross-Coupling Reactions.

While most prominently reported for Suzuki couplings, debromination can also occur in other palladium-catalyzed reactions used to functionalize the 3-position.

Solution for Sonogashira Coupling: The Sonogashira coupling, used to install alkyne moieties, also requires careful optimization.[16][17]

  • Catalyst System: A typical system involves a palladium source (e.g., PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂), a copper(I) co-catalyst (CuI), and a phosphine ligand.[4][17]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N), is commonly used, often serving as the solvent as well.[4][17]

  • Troubleshooting: If debromination is observed, screen different palladium sources and phosphine ligands. Ensure anhydrous conditions, as water can be a proton source.

Solution for Buchwald-Hartwig Amination: This reaction is used to form C-N bonds.[8][18][19]

  • Mechanism: An unproductive side reaction in the Buchwald-Hartwig amination is β-hydride elimination, which can lead to the hydrodehalogenated arene.[8]

  • Catalyst System: Success relies heavily on the use of modern, sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands.

  • Troubleshooting: If debromination occurs, switching to a different generation of Buchwald or Hartwig ligand is the primary course of action. The choice of base (e.g., NaOtBu, K₃PO₄) is also critical and should be optimized.

Part 3: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidines

This protocol is based on the optimized conditions reported to eliminate debromination.[10]

Materials:

  • 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine, boronic acid, K₂CO₃, XPhos Pd G2, and XPhos.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 4: Visualizing the Chemistry

Diagram 1: Competing Catalytic Cycles

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debromination Debromination Side-Reaction Pd0 Pd(0)Ln OA Oxidative Addition (Ar-Br) PdII Ar-Pd(II)-Br OA->PdII Ar-Br Trans Transmetalation (R-B(OR)2) PdII->Trans Base, R-B(OR)2 PdH_formation Pd-H Formation PdII->PdH_formation COMPETITION PdII_R Ar-Pd(II)-R Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product PdH_source Hydride Source (Base, Solvent, H2O) PdH_source->PdH_formation PdII_H Ar-Pd(II)-H PdH_formation->PdII_H RE_H Reductive Elimination PdII_H->RE_H RE_H->Pd0 Regeneration Byproduct Ar-H RE_H->Byproduct caption Suzuki Coupling vs. Debromination Pathway

Caption: Suzuki Coupling vs. Debromination Pathway

Diagram 2: Troubleshooting Workflow

G start High Debromination Observed in Cross-Coupling q_catalyst Is the catalyst system optimized? (e.g., using Buchwald ligands like XPhos) start->q_catalyst a_catalyst Switch to XPhos Pd G2 / XPhos or similar bulky, electron-rich ligand system. q_catalyst->a_catalyst No q_conditions Are reaction conditions optimized? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_microwave Switch to Microwave Heating (e.g., 135 °C, 40 min). q_conditions->a_microwave No q_base Is the base appropriate? q_conditions->q_base Yes a_microwave->q_base a_base Use moderate base (K2CO3). Avoid excess (use ~2 equiv.). q_base->a_base No re_evaluate Re-evaluate Reaction Outcome q_base->re_evaluate Yes a_base->re_evaluate caption Troubleshooting Workflow for Debromination

Caption: Troubleshooting Workflow for Debromination

References

  • Yin, L., & Liebscher, J. (2004). Convenient Synthesis of Substituted 3-Alkenylpyrazolo[1,5-a]pyrimidines via Heck Cross-Coupling Reaction. Synthesis, 2004(14), 2329–2334. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones by Suzuki–Miyaura cross-coupling reaction of 4a. ResearchGate. [Link]

  • Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]

  • Bhadra, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]

  • Canto, R. F. S., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. [Link]

  • El-Sayed, N. N. E., et al. (2021). Proposed mechanism for the debromination reaction. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Sigismondi, S., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]

  • da Cruz, E. F., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Optimizing column chromatography purification for pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification.

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of fused nitrogenous heterocycles. Pyrazolo[1,5-a]pyrimidines are highly privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and neurodegenerative diseases[1]. However, their unique electronic structure—featuring multiple basic nitrogen atoms—often leads to severe chromatographic challenges on standard silica gel.

This guide is designed to move beyond basic instructions. Here, we dissect the causality behind your purification failures and provide self-validating protocols to ensure high-yield, high-purity recovery of your target compounds.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why do my pyrazolo[1,5-a]pyrimidine derivatives streak heavily across my TLC plates and tail during column chromatography? The Causality: The stationary phase of standard normal-phase chromatography consists of bare silica gel (SiO₂), which is populated with surface silanol groups (Si-OH). These silanols are weakly acidic (pKa ~ 4.5–5.0). The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core are basic and readily act as hydrogen-bond acceptors or become protonated by these silanols. This creates a secondary, high-energy ion-exchange interaction alongside standard partitioning, resulting in non-linear adsorption isotherms (observed as tailing or streaking)[2]. The Solution: Add a volatile, sterically hindered base like Triethylamine (TEA) to your mobile phase. TEA competitively binds to the acidic silanol groups, effectively "masking" them and allowing your basic heterocycle to elute in a tight, symmetrical band based purely on polarity[3].

Q2: I am synthesizing my compound via the condensation of a 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl. How do I separate the resulting 5,7-disubstituted and 7,5-disubstituted regioisomers? The Causality: Regioisomers formed during this cyclization have nearly identical molecular weights and highly similar dipole moments, leading to overlapping retention factors ( Rf​ ) on standard silica. The Solution: Do not rely on isocratic elution. Utilize a highly shallow gradient (e.g., increasing the strong solvent by only 1-2% per column volume). If normal-phase silica fails to provide a selectivity factor ( α ) greater than 1.1, switch your stationary phase to Cyano-bonded silica (CN-silica). The dipole-dipole interactions provided by the cyano groups exploit minute differences in the electronic distribution of the regioisomers, drastically improving resolution.

Q3: My compound crashes out at the top of the column or has terrible solubility in the loading solvent. What is the best strategy? The Causality: Pyrazolo[1,5-a]pyrimidines, especially those with planar aromatic substituents (e.g., phenyl or pyridyl groups at the C5 or C7 positions), exhibit strong π−π stacking and crystal lattice energies, making them poorly soluble in weak chromatographic solvents like hexanes or pure dichloromethane. If you load the compound dissolved in a strong solvent (like methanol or DMF), the sudden mixing with the weak mobile phase at the column head causes immediate precipitation, ruining the band shape and leading to catastrophic peak broadening. The Solution: You must abandon liquid loading and utilize the Solid Loading Protocol detailed in Part 3.

Part 2: Quantitative Optimization Matrix

To systematically optimize your purification, refer to the following quantitative parameters for mobile phase additives and loading conditions.

ParameterQuantitative RangeMechanistic FunctionImpact on Pyrazolo[1,5-a]pyrimidines
Triethylamine (TEA) 0.1% – 1.0% (v/v)Silanol masking agentCompetes for acidic Si-OH sites, eliminating secondary ion-exchange and reducing peak tailing.
Ammonium Hydroxide 0.5% – 2.0% (v/v)Alternative basic modifierUsed in highly polar solvent systems (e.g., DCM/MeOH) where TEA is difficult to evaporate.
Solid Support Ratio 1:3 to 1:5 (w/w)Matrix dispersionPrevents crude agglomeration; ensures uniform partitioning into the mobile phase upon elution.
Gradient Slope 1% – 2% Δ B / CVResolution enhancementMaximizes the theoretical plates ( N ) utilized for separating closely eluting regioisomers.

(Note: CV = Column Volume; Δ B = Change in strong solvent concentration)

Part 3: Standard Operating Protocols

Protocol: Solid Loading for Insoluble Heterocycles

Self-Validating Check: If your crude compound requires >5 mL of Dichloromethane (DCM) or Ethyl Acetate to fully dissolve 100 mg of material, liquid loading will fail. Proceed immediately to this protocol.

  • Complete Dissolution: Weigh your crude pyrazolo[1,5-a]pyrimidine into a round-bottom flask. Add a highly polar, volatile solvent mixture (e.g., DCM/Methanol 9:1 or pure Tetrahydrofuran) until the compound is completely dissolved. Sonication can be used to disrupt crystal lattices.

  • Adsorbent Addition: Add deactivated, dry silica gel directly to the flask. The mass of the silica should be 3 to 4 times the mass of your crude material.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure to prevent bumping. Evaporate the solvent completely until the mixture becomes a fine, free-flowing powder.

    • Critical Step: If the powder clumps or sticks to the glass, residual solvent remains. Continue drying under a high vacuum for 15 minutes.

  • Column Packing: Pre-equilibrate your packed silica column with the starting mobile phase. Carefully pour the dry, compound-loaded silica directly onto the flat head of the wet column bed.

  • Bed Protection: Add a 1 cm layer of clean, washed sea sand on top of the solid load. This prevents the mobile phase flow from physically disturbing the sample band during the run.

  • Elution: Begin your gradient. The compound will elute symmetrically as it partitions from the solid support into the mobile phase.

Part 4: Visualizing the Chromatographic Workflow

To ensure a logical approach to your purification, follow this decision matrix.

G Start Crude Pyrazolo[1,5-a]pyrimidine SolCheck Soluble in Loading Solvent? Start->SolCheck LiqLoad Liquid Loading SolCheck->LiqLoad Yes SolLoad Solid Loading (Dry Silica) SolCheck->SolLoad No TLC TLC Evaluation LiqLoad->TLC SolLoad->TLC Tailing Severe Tailing/Streaking? TLC->Tailing AddTEA Add 0.1-1.0% TEA to Mobile Phase Tailing->AddTEA Yes StdElute Standard Normal Phase Tailing->StdElute No Regio Regioisomers Present? AddTEA->Regio StdElute->Regio Shallow Shallow Gradient & High Res Silica Regio->Shallow Yes Iso Standard Gradient Regio->Iso No Pure Pure Fractions Shallow->Pure Iso->Pure

Decision tree for optimizing column chromatography of pyrazolo[1,5-a]pyrimidine derivatives.

References

  • . MDPI Molecules.[1] 2.. Pharma Growth Hub.[3]

  • . Phenomenex Science Blog.[2]

Sources

Resolving organic solvent solubility issues for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermodynamic and kinetic barriers when handling highly functionalized heterocyclic scaffolds.

Handling 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine presents a unique set of solubility challenges. The pyrazolo[1,5-a]pyrimidine core is a rigid, planar N-heterocyclic system that promotes strong intermolecular π-π stacking. When combined with highly lipophilic substituents (3-bromo, 7-chloro, and 5-cyclopropyl), the resulting crystal lattice energy creates a severe thermodynamic barrier to dissolution in standard polar environments[1].

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and mechanistic insights to resolve organic solvent solubility issues without compromising the structural integrity of your compound.

Diagnostic Workflow for Organic Dissolution

Workflow Start Solid 3-Bromo-7-chloro-5-cyclopropyl pyrazolo[1,5-a]pyrimidine Solvent Add Anhydrous DMSO/DMA (Equilibrated to RT) Start->Solvent Vortex Mechanical Agitation (Vortex 5 mins) Solvent->Vortex Check1 Optically Clear? Vortex->Check1 Sonicate Water Bath Sonication (10-15 min, <40°C) Check1->Sonicate No Success Validate via Tyndall Effect Aliquot & Store (-20°C) Check1->Success Yes Check2 Optically Clear? Sonicate->Check2 Heat Mild Heating (Max 45°C, Avoid NAS) Check2->Heat No Check2->Success Yes Check3 Optically Clear? Heat->Check3 Check3->Success Yes Fail Evaluate Co-solvents (e.g., DCM, THF) Check3->Fail No

Figure 1: Diagnostic workflow for resolving organic solvent dissolution and preventing precipitation.

Frequently Asked Questions (FAQs)

Q: My compound precipitated out of the DMSO stock solution after a freeze-thaw cycle. Why did this happen, and is the compound ruined? A: The compound is likely intact, but your solvent's solvating power has been compromised. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a cold vial is opened before equilibrating to room temperature, ambient moisture condenses and dissolves into the solvent. Because discovery compounds with this level of lipophilicity are highly sensitive to aqueous environments, even a 1-2% increase in water content drastically reduces the solubility limit, forcing the compound to precipitate[2]. You can rescue the stock using the thermal equilibration protocol detailed below.

Q: Can I use heat to force the compound into solution faster? A: You must use extreme caution. While mild heating (up to 40–45°C) is acceptable, excessive heat can chemically degrade the molecule. The 7-chloro position on the pyrazolo[1,5-a]pyrimidine ring is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (NAS)[3]. If you heat the compound in a solvent containing trace nucleophiles (e.g., degraded DMF containing dimethylamine, or assay buffers with primary amines), the chlorine atom will be displaced, altering your compound's pharmacological profile.

Q: I vortexed the solution, and it looks cloudy. Should I add more solvent? A: Do not dilute immediately. Cloudiness indicates a micro-suspension rather than a true solution. Before altering your target concentration, apply mechanical disruption via water-bath sonication. Sonication provides the localized kinetic energy required to break the strong intermolecular π-π stacking of the pyrazolo[1,5-a]pyrimidine rings without applying destructive bulk heat[4].

Solvent Compatibility & Risk Matrix

To assist in experimental design, use the following matrix to select the appropriate organic solvent based on your downstream application.

SolventSolubilizing PowerMechanistic Risk FactorRecommended Application
Anhydrous DMSO HighHygroscopic water absorption leading to precipitation.In vitro biological assays, high-throughput screening (HTS), long-term storage.
Anhydrous DMF HighDegradation into dimethylamine over time, risking NAS at the 7-chloro position.Chemical synthesis, immediate use workflows. Do not use for long-term storage.
Dichloromethane (DCM) Very HighHigh volatility causes rapid concentration changes.Extractions, chromatography, stock transfers.
Tetrahydrofuran (THF) ModeratePeroxide formation can oxidize the pyrazole core.Flow chemistry, specialized analytical chromatography.

Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Fidelity DMSO Stock (10 mM)

Causality Focus: This protocol is designed to overcome lattice energy barriers while preventing hygroscopic degradation.

  • Thermal Equilibration: Remove the solid compound and a fresh bottle of anhydrous DMSO (<0.005% water) from storage. Allow both to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Validation: The exterior of the vials must be completely dry to the touch before opening to prevent moisture condensation.

  • Solvent Addition: Weigh the required mass of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 2–5 minutes. If undissolved particulates remain, place the vial in a room-temperature ultrasonic water bath for 10–15 minutes[4]. Ensure the bath temperature does not exceed 40°C.

  • Optical Validation (Quality Control): Hold the vial against a strong, focused light source in a darkened room. Self-Validation: The absence of light scattering (the Tyndall effect) confirms complete molecular dissolution. If a laser pointer beam is visible passing through the liquid, it is a micro-suspension, and further sonication is required.

  • Storage: Aliquot the solution into single-use vials, blanket with dry Argon gas, seal tightly, and store at -20°C.

Protocol 2: Rescuing a "Crashed" (Precipitated) Stock Solution

Causality Focus: Redissolving precipitated aggregates without triggering NAS at the 7-chloro position.

  • Equilibration: Bring the precipitated stock vial to room temperature unopened.

  • Mild Sonication: Sonicate the sealed vial in a 35°C water bath for 15 minutes. Do not exceed 45°C to protect the reactive 7-chloro group[3].

  • Vortexing: Alternate between 1 minute of vortexing and 5 minutes of sonication until the solution passes the optical validation test (Tyndall effect).

  • Chemical Validation (Optional but Recommended): If the stock was previously exposed to heat or older solvents (like DMF), run a rapid LC-MS quality control check. Ensure the parent mass corresponds to the intact 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, confirming no nucleophilic displacement of the chlorine atom has occurred.

References

  • NextSDS. Chemical substance information for 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.
  • MedCrave Online. Solubility: a speed–breaker on the drug discovery highway.
  • National Center for Biotechnology Information (PMC). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • BenchChem. Troubleshooting AN-12-H5 solubility issues in DMSO.

Sources

Preventing side reactions during 7-chloro displacement in pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are working with the nucleophilic aromatic substitution (SNAr) of 7-chloro-pyrazolo[1,5-a]pyrimidines. The displacement of the 7-chloro group is a critical transformation for introducing diverse functional groups into this medicinally important scaffold.[1][2][3] However, the reaction is not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experiments, ensuring high yields and purity.

The C7 position of the pyrazolo[1,5-a]pyrimidine core is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is a double-edged sword; while it facilitates the desired displacement, it can also lead to a variety of side reactions if conditions are not carefully controlled. This guide will help you understand the mechanistic basis of these side reactions and provide actionable protocols to mitigate them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each entry details the issue, explores the underlying chemical principles, and provides step-by-step solutions.

Problem 1: My reaction is clean, but the conversion is very low. Significant starting material remains even after prolonged reaction times.

Possible Causes & Solutions

Low conversion is typically a result of insufficient reactivity. This can stem from the nucleophile, the base, the temperature, or the presence of inhibitors.

  • Cause A: Poor Nucleophilicity: The incoming nucleophile (e.g., an electron-deficient aniline or a sterically hindered amine) may not be reactive enough to displace the chloride under the current conditions.

    • Scientific Rationale: The SNAr mechanism involves the formation of a Meisenheimer complex, and its formation rate is highly dependent on the nucleophile's strength. Weak nucleophiles require more forcing conditions to react efficiently.

    • Solution 1: Increase Reaction Temperature. Gradually increase the temperature in 10-20 °C increments. Use a high-boiling point solvent like dioxane, DMF, or DMSO. Monitor the reaction by TLC or LC-MS to check for decomposition.

    • Solution 2: Use a Stronger Base. If your nucleophile is an amine or alcohol, a stronger base can generate a more potent nucleophilic anion. For example, switching from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH can significantly increase the reaction rate.[4] Be cautious with very strong bases, as they can promote side reactions.

    • Solution 3: Consider Catalysis. For challenging nucleophiles, particularly N-arylation with anilines, a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction can be a more effective strategy than a traditional SNAr.[5]

  • Cause B: Inappropriate Base or Solvent. The choice of base and solvent is critical and interdependent. An incorrect combination can lead to poor solubility of reagents or insufficient activation of the nucleophile.

    • Scientific Rationale: The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it causes degradation. The solvent must solubilize all components and have a suitable boiling point for the required reaction temperature.

    • Solution: Optimize Base and Solvent Combination. A table of common bases and solvents is provided below for reference. For many amine displacements, a combination of a carbonate base (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (acetonitrile, DMF) works well.[4][5]

Base pKa (Conjugate Acid) Common Solvents Notes
Triethylamine (TEA)10.7DCM, THF, MeCNOrganic soluble, often used for acid scavenging.
DIPEA11.0DCM, THF, DMFSterically hindered, less likely to act as a nucleophile itself.[4]
K₂CO₃10.3MeCN, DMF, AcetoneCommon, inexpensive inorganic base. Solubility can be an issue.
Cs₂CO₃10.0Dioxane, Toluene, DMFMore soluble than K₂CO₃, often gives higher yields.[4][5]
NaH~36THF, DMFVery strong, non-nucleophilic base. Requires anhydrous conditions.[4]
Problem 2: My mass spectrum shows a significant peak corresponding to the 7-hydroxy-pyrazolo[1,5-a]pyrimidine.

Possible Causes & Solutions

The formation of the 7-hydroxy byproduct is a classic case of a competing hydrolysis reaction.

  • Cause: Presence of Water. The chloro group at C7 is susceptible to displacement by water, especially under basic conditions or at elevated temperatures. Water can be introduced from wet solvents, hygroscopic reagents, or the atmosphere.

    • Scientific Rationale: Water, although a weak nucleophile, can be present in high concentrations compared to the intended nucleophile. Its reactivity is enhanced by base, which generates the more potent hydroxide anion (OH⁻).

    • Solution 1: Rigorous Anhydrous Technique.

      • Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.

      • Dry inorganic bases (like K₂CO₃) in an oven (>120 °C) for several hours before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Solution 2: Use a Non-Hygroscopic Base. If drying reagents is problematic, consider using a hindered organic base like N,N-Diisopropylethylamine (DIPEA), which is less likely to absorb water.[4]

Problem 3: I am observing the formation of an isomer. My NMR indicates the nucleophile has added to a different position on the ring system.

Possible Causes & Solutions

While C7 is the most electrophilic site, other positions, notably C5, can also undergo nucleophilic attack under certain conditions.[1]

  • Cause A: High Temperature. At very high temperatures, the regioselectivity of the reaction can decrease, potentially allowing for attack at the less-activated C5 position.

    • Scientific Rationale: The activation energy barrier for attack at C5 is higher than at C7.[6] Increasing the thermal energy of the system can provide enough energy to overcome this higher barrier, leading to a mixture of products.

    • Solution: Reduce Reaction Temperature. Try to run the reaction at the lowest temperature that still affords a reasonable reaction rate. This may require longer reaction times but will improve selectivity.

  • Cause B: Nucleophile Properties. Small, highly reactive nucleophiles may exhibit lower regioselectivity.

    • Solution: Modify Reaction Conditions. For problematic nucleophiles, explore milder conditions. Sometimes, changing the solvent to one that can better stabilize the transition state for C7 attack (e.g., a more polar solvent) can improve the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen at the C7 position?

The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. However, 7-chloro derivatives are most commonly used due to their optimal balance of reactivity and ease of synthesis from the corresponding 7-hydroxy precursors using reagents like POCl₃.[7]

Q2: Can I displace the 7-chloro group with a carbon nucleophile?

Direct SNAr with carbon nucleophiles (like Grignards or organolithiums) is generally not successful and can lead to complex side reactions. For C-C bond formation at the C7 position, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille coupling) are the methods of choice. These typically require converting the 7-chloro to a 7-bromo or 7-iodo derivative for better reactivity in the catalytic cycle.

Q3: My pyrazolo[1,5-a]pyrimidine substrate has other functional groups. Will they interfere with the displacement reaction?

It depends on the functional group.

  • Acidic Protons (e.g., -OH, -NH₂, -COOH): These will be deprotonated by the base. You will need to use an excess of the base to account for this.

  • Ester Groups: Under strongly basic conditions (especially with alkoxides or hydroxides) and heat, esters can be hydrolyzed or transesterified. If this is a concern, use milder bases like DIPEA or K₂CO₃ and moderate temperatures.

  • Other Halogens: If other halogens are present (e.g., at C3 or C5), you may see multiple displacements, especially if the conditions are harsh. The C7 position is generally the most reactive towards SNAr.[6]

Q4: How do I best monitor the progress of my reaction?

Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of the product.

  • LC-MS: Offers a more quantitative view and allows for the immediate identification of the masses of the product and any major side products (like the hydrolyzed compound), which is invaluable for troubleshooting.

Visualizing the Process

To better understand the decision-making process during troubleshooting, the following workflow can be used.

TroubleshootingWorkflow cluster_issues Troubleshooting Paths Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Identified? Monitor->Problem Complete Reaction Complete (Workup & Purify) Problem->Complete No LowConversion Low Conversion / No Reaction Problem->LowConversion Yes (Conversion) SideProduct Side Product(s) Observed Problem->SideProduct Yes (Purity) IncreaseT Increase Temp LowConversion->IncreaseT Temp? StrongerBase Use Stronger Base LowConversion->StrongerBase Base/Nuc? Catalysis Consider Catalysis LowConversion->Catalysis Still Low? IdentifySP Identify Side Product (Mass Spec) SideProduct->IdentifySP Hydrolysis Hydrolysis Product (M+OH-Cl) IdentifySP->Hydrolysis Mass? Isomer Isomer Formed (Same Mass) IdentifySP->Isomer Mass? Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous LowerT Lower Temp Isomer->LowerT

Caption: A decision workflow for troubleshooting common issues in 7-chloro displacement reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the displacement of the 7-chloro group with a primary or secondary amine.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Add Base and Nucleophile: Add the amine nucleophile (1.1–1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0–3.0 eq).

  • Add Solvent: Add an appropriate anhydrous solvent (e.g., acetonitrile or DMF, ~0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for acetonitrile) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • If using an inorganic base, filter the mixture to remove the solids.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives (our...
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • The Chemistry of Pyrazolopyrimidines and their Applic
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: 1857455-88-9)[1]. This scaffold is highly valued in drug discovery, particularly in the development of selective kinase inhibitors (such as PI3Kδ inhibitors) and other targeted therapeutics[2].

Transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) introduces significant challenges in regioselectivity, exotherm management, and impurity control. This guide provides field-proven troubleshooting insights, validated methodologies, and causal explanations to ensure a safe and high-yielding scale-up campaign.

Process Workflow & Logical Relationships

The standard industrial synthesis of this compound involves a three-stage telescoping or step-wise approach: condensation, chlorination, and bromination. The diagram below illustrates the synthetic logic and critical control points.

SynthesisWorkflow SM1 3-Aminopyrazole + Cyclopropyl-1,3-dione Step1 Step 1: Condensation (Acid Catalyzed) SM1->Step1 Int1 Intermediate 1: 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-ol Step1->Int1 Step2 Step 2: Chlorination (POCl3, Reflux) Int1->Step2 Int2 Intermediate 2: 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine Step2->Int2 Step3 Step 3: Bromination (NBS, DMF, 0°C) Int2->Step3 Product Final Product: 3-Bromo-7-chloro-5-cyclopropyl... (CAS: 1857455-88-9) Step3->Product CCP1 CCP: Regioselectivity Control via pH/Solvent CCP1->Step1 CCP2 CCP: Exothermic Quench Reverse addition to ice CCP2->Step2 CCP3 CCP: Over-bromination Strict temp control CCP3->Step3

Synthesis workflow for 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.

Troubleshooting & FAQs

Q1: During the initial condensation step, we are observing a 60:40 mixture of regioisomers. How can we drive the reaction to favor the 5-cyclopropyl-7-hydroxy isomer?

Causality & Solution: The condensation of 3-aminopyrazole with unsymmetrical 1,3-dicarbonyls is notoriously prone to regiochemical scrambling[3]. The exocyclic amine and the endocyclic nitrogen of the pyrazole have different nucleophilicities.

  • Kinetic vs. Thermodynamic Control: Heating the reaction in glacial acetic acid under reflux shifts the reaction toward thermodynamic control, favoring the formation of the less sterically hindered 5-cyclopropyl isomer.

  • Actionable Fix: Ensure the solvent is strictly anhydrous glacial acetic acid. If water is present, the equilibrium is disrupted. Extend the reflux time by 2-4 hours and monitor via HPLC until the kinetic intermediate fully converts to the thermodynamic product.

Q2: Our POCl₃ chlorination step (Step 2) scales poorly, and the aqueous quench generates a dangerous exotherm. What is the safest protocol for a >1 kg scale?

Causality & Solution: Phosphorus oxychloride (POCl₃) reacts violently with water, generating phosphoric acid and hydrogen chloride gas. In a standard forward quench (adding water to the reaction mixture), the localized concentration of water is low, leading to delayed, explosive exotherms.

  • Actionable Fix: Implement a reverse quench . Concentrate the crude reaction mixture under reduced pressure to remove excess unreacted POCl₃ (recovering it if possible). Dissolve the resulting viscous residue in a non-reactive, water-immiscible solvent (e.g., dichloromethane or toluene). Slowly drop this organic solution into a vigorously stirred, large-volume bath of ice-water (0-5°C). This ensures water is always in massive excess, smoothly dissipating the heat of hydrolysis.

Q3: In the final bromination step using NBS, we are detecting 5-10% of a di-brominated impurity. How do we suppress this?

Causality & Solution: N-Bromosuccinimide (NBS) can act via both electrophilic aromatic substitution (EAS) and radical pathways. The pyrazolo[1,5-a]pyrimidine core is highly electron-rich at the 3-position, making EAS rapid. However, excess heat or light can trigger radical bromination at the cyclopropyl ring or other positions.

  • Actionable Fix: Shield the reactor from direct light. Use a highly polar, aprotic solvent like N,N-Dimethylformamide (DMF) to stabilize the ionic intermediate of the EAS pathway. Strictly maintain the internal temperature between -5°C and 0°C during the portion-wise addition of NBS. Do not use a molar excess of NBS; use exactly 0.98 to 1.00 equivalents.

Step-by-Step Methodologies

Protocol A: Scale-Up Chlorination (Formation of 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine)

This protocol assumes starting with 1.0 kg of 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-ol.

  • Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a scrubber system (NaOH solution) to neutralize evolved HCl gas.

  • Reagent Charging: Charge the reactor with 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 kg, 5.7 mol). Slowly add POCl₃ (4.0 L, ~43 mol) at 20°C.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (100 mL) dropwise. Note: DIPEA acts as an acid scavenger and accelerates the formation of the Vilsmeier-type intermediate.

  • Reaction: Heat the mixture to 105°C (reflux) for 6 hours. Monitor completion via HPLC (aliquot quenched in MeOH).

  • Concentration: Cool to 40°C. Distill off excess POCl₃ under vacuum (50 mbar) until a thick syrup remains.

  • Reverse Quench: Dissolve the syrup in Dichloromethane (DCM) (5.0 L). In a separate 50 L reactor, prepare a mixture of crushed ice and water (20 L). Slowly transfer the DCM solution into the vigorously stirred ice-water, maintaining the internal temperature below 15°C.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2.0 L). Combine organic layers and wash with saturated cold NaHCO₃ (3.0 L) until pH is neutral, then wash with brine (3.0 L).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. The product crystallizes upon the addition of cold hexanes to yield 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: 1343579-59-8)[1][4].

Protocol B: Regioselective Bromination (Formation of Final Product)

This protocol converts the intermediate to 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.

  • Dissolution: In a 10 L jacketed reactor, dissolve 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (800 g, 4.13 mol) in anhydrous DMF (4.0 L).

  • Cooling: Chill the solution to an internal temperature of -5°C using a chiller unit.

  • NBS Addition: Weigh out N-Bromosuccinimide (NBS) (735 g, 4.13 mol). Add the NBS in 10 equal portions over 2 hours. Crucial: Ensure the internal temperature does not exceed 2°C during addition to prevent radical side-reactions.

  • Maturation: Stir at 0°C for 1 hour. Verify complete consumption of the starting material via TLC or LC-MS.

  • Precipitation: Slowly pour the reaction mixture into 15 L of rapidly stirring ice-water. The product will precipitate as a pale yellow solid.

  • Filtration & Washing: Filter the solid through a Nutsche filter. Wash the filter cake extensively with distilled water (3 x 3 L) to remove DMF and succinimide byproducts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours to afford 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.

Quantitative Process Data

The following table summarizes the critical parameters, expected yields, and safety thresholds for the three-step scale-up process.

Process StepReagents / SolventsOptimal Temp RangeReaction TimeExpected YieldCritical Safety / Quality Threshold
1. Condensation Glacial AcOH110°C - 115°C12 - 16 h75 - 82%Water content in AcOH must be <0.1% to ensure regioselectivity.
2. Chlorination POCl₃, DIPEA, DCM100°C - 105°C6 - 8 h85 - 90%Quench temp must remain <15°C to prevent violent exotherm.
3. Bromination NBS, DMF-5°C - 0°C2 - 3 h92 - 95%NBS must be exactly 1.0 eq; >0°C triggers di-bromination.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors National Center for Biotechnology Information (NIH)[Link]

  • Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones The Journal of Organic Chemistry - ACS Publications[Link]

  • 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine - Chemical Substance Information NextSDS[Link]

  • 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: 1343579-59-8) Properties Chemsrc[Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Scaffolds: Spotlight on 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable versatility in engaging a multitude of biological targets.[1] This guide provides an in-depth comparative analysis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine against other prominent pyrazolo[1,5-a]pyrimidine scaffolds that have demonstrated significant therapeutic potential, particularly as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), supported by experimental data, to elucidate the nuanced impact of substituent patterns on biological activity.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers a rigid and planar framework, which is synthetically tractable and allows for systematic modifications at various positions.[1] This has led to the development of numerous potent and selective inhibitors for a wide array of protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1] The significance of this scaffold is underscored by the clinical success of several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[2]

In Focus: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

While extensive public data on the specific biological activity of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is limited, its structural features suggest a strategic design for kinase inhibition. The substituents on the pyrazolo[1,5-a]pyrimidine core are critical determinants of its biological activity.

  • The 3-Bromo Position: The bromine atom at the C3 position serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the exploration of a wide range of aryl and heteroaryl substituents, which can significantly influence the compound's potency and selectivity.

  • The 7-Chloro Position: The chlorine atom at the C7 position is a key feature for modulating the electronic properties of the scaffold and can also serve as a leaving group for nucleophilic aromatic substitution, enabling the introduction of various amine or alkoxy groups.

  • The 5-Cyclopropyl Group: The cyclopropyl moiety at the C5 position is a common feature in kinase inhibitors. It can enhance binding affinity by occupying hydrophobic pockets in the ATP-binding site of kinases and can also improve metabolic stability.

Based on the established SAR of this class of compounds, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is likely a potent kinase inhibitor, with its specific target profile being determined by the interplay of its substituents.

Comparative Analysis with Other Pyrazolo[1,5-a]pyrimidine Scaffolds

To understand the potential of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, we will compare it with other well-characterized pyrazolo[1,5-a]pyrimidine scaffolds that have demonstrated significant activity against various kinase targets.

Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors

The Trk family of receptor tyrosine kinases are important targets in oncology. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable potency.

Compound/ScaffoldKey SubstituentsTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib 3-(pyrrolidin-1-yl)aniline at C55-11[2]
Entrectinib 3,5-difluorobenzyl at C31.70.10.1[2]
Compound 8 picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C51.7--[2]
Compound 9 picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C51.7--[2]

SAR Insights: The data highlights the importance of specific substitutions at the C3 and C5 positions for potent Trk inhibition. The presence of an amide-containing substituent at the C3 position, as seen in compounds 8 and 9, significantly enhances activity.[2] The 5-cyclopropyl group in our focus compound could potentially occupy a similar hydrophobic pocket as the substituted pyrrolidine in these potent Trk inhibitors.

Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive therapeutic target.

Compound/ScaffoldKey SubstituentsPim-1 IC50 (nM)Flt-3 IC50 (nM)hERG IC50 (µM)Reference
Compound 1 3-aryl, 5-amino45-1.94[3]
Compound 9 3-aryl, 5-substituted amino-->30[3]
Compound 9a 3-aryl, 5-substituted amino-->30[3]
Compound 11a 3-aryl, 5-substituted amino-2-15 fold less potent than Pim-1>30[3]
Compound 11b 3-aryl, 5-substituted amino-2-15 fold less potent than Pim-1>30[3]

SAR Insights: The pyrazolo[1,5-a]pyrimidine core is a highly selective scaffold for Pim-1 inhibition.[3] A key challenge in the development of Pim-1 inhibitors has been off-target effects on the hERG potassium channel. The data shows that moving away from a basic primary or tertiary amine at the C5 position can significantly reduce hERG liability without compromising Pim-1 potency.[3] The non-basic cyclopropyl group at C5 in 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine would be expected to have a favorable hERG profile.

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond kinase inhibition. Certain derivatives have shown potent activity against Mycobacterium tuberculosis.

Compound/ScaffoldR2R3R4MIC (µM) in 7H9/ADCMIC (µM) in 7H9/GCasReference
P19 AromaticAromaticMethyl2.731.56[4]
P22 AromaticAromaticHInactiveInactive[4]
P25 AromaticAromaticMethyl--[4]
P26 AromaticAromaticH4-fold more potent than P25-[4]

SAR Insights: For antitubercular activity, aromatic rings at the R2 and R3 positions are crucial.[4] The effect of a methyl group at the R4 position is context-dependent, in some cases being detrimental to activity while in others enhancing it.[4] This highlights the subtle structural modifications that can dramatically alter the biological activity of the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocols

To provide a practical context, we outline a representative synthetic protocol for a key intermediate and a general method for assessing kinase inhibitory activity.

Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a key precursor that can be further elaborated to generate compounds like 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine. The causality behind the experimental choices lies in achieving a regioselective bromination of the pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature. The use of glacial acetic acid as a solvent facilitates the reaction and the subsequent precipitation of the product.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture for 1 hour to ensure complete conversion.

  • Product Isolation (Precipitate): Collect the precipitate by filtration and wash it sequentially with glacial acetic acid and ether to remove any unreacted starting materials and impurities. Dry the solid to obtain the desired product.

  • Product Isolation (Filtrate): The filtrate can be diluted with ice water and neutralized with concentrated ammonia to precipitate additional product. This second crop can be collected by filtration, washed with isopropanol and hexane, and dried. This two-step isolation maximizes the overall yield.[5]

Synthesis_Workflow start 5-chloro-pyrazolo[1,5-a]pyrimidine + Bromine + Glacial Acetic Acid reaction Stir at RT for 1h start->reaction filtration1 Filter Precipitate reaction->filtration1 wash1 Wash with Acetic Acid & Ether filtration1->wash1 filtrate Filtrate filtration1->filtrate Collect Filtrate dry1 Dry Product wash1->dry1 product1 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (First Crop) dry1->product1 dilute Dilute with Ice Water filtrate->dilute neutralize Neutralize with Ammonia dilute->neutralize filtration2 Filter Precipitate neutralize->filtration2 wash2 Wash with Isopropanol & Hexane filtration2->wash2 dry2 Dry Product wash2->dry2 product2 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (Second Crop) dry2->product2

Caption: Workflow for the synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine.

General Kinase Inhibition Assay

This protocol provides a general framework for evaluating the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific protein kinase. The choice of a robust and sensitive assay format is crucial for obtaining reliable IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the test compounds, the target kinase, and its substrate in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Prepare Serial Dilutions of Pyrazolo[1,5-a]pyrimidine Compounds plate_prep Add Compounds, Kinase, and Substrate to 384-well Plate start->plate_prep reaction_start Initiate Reaction with ATP plate_prep->reaction_start incubation Incubate at Room Temperature reaction_start->incubation detection Stop Reaction and Detect Signal incubation->detection analysis Calculate % Inhibition and IC50 Values detection->analysis

Caption: General workflow for a kinase inhibition assay.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. While direct experimental data for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is not yet widely available, a comparative analysis with other well-studied analogs provides valuable insights into its potential as a potent and selective kinase inhibitor. The strategic placement of the bromo, chloro, and cyclopropyl groups suggests a compound designed for further chemical elaboration and with a potentially favorable pharmacological profile. Future studies are warranted to fully elucidate the biological activity of this promising scaffold.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. [Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

Sources

Comparative Reactivity Guide: 3-Bromo vs. 7-Chloro Positions in Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, PI3Kδ inhibitors, and photosensitizing agents. For synthetic chemists and drug development professionals, mastering the orthogonal reactivity of this bicyclic system is critical for late-stage diversification. This guide provides an objective, data-driven comparison of the reactivity profiles of the 3-bromo and 7-chloro positions, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for regioselective functionalization.

Mechanistic Causality: The Electronic Dichotomy

The orthogonal reactivity of the 3-bromo and 7-chloro positions is dictated by the inherent electronic dichotomy of the fused bicyclic system.

  • The 7-Chloro Position (Pyrimidine Ring): The pyrimidine ring is strongly electron-deficient. The bridgehead nitrogen and the adjacent pyrimidine nitrogen exert powerful inductive and resonance-withdrawing effects, depleting electron density at the C5 and C7 positions. Consequently, the C7-chloro moiety is highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) . The activation energy for this displacement is so low that reactions with amines often proceed rapidly at room temperature without the need for transition-metal catalysis[1].

  • The 3-Bromo Position (Pyrazole Ring): In stark contrast, the pyrazole ring is a π-excessive (electron-rich) system. While this makes the C3 position susceptible to electrophilic halogenation (yielding the 3-bromo derivative), it renders the resulting C–Br bond highly resistant to nucleophilic attack. Instead, the 3-bromo position serves as a handle for Transition-Metal Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the ring is electron-rich, the oxidative addition of Palladium(0) into the C3–Br bond is relatively slow, necessitating elevated temperatures and electron-rich, bulky ligands (like XPhos) to prevent competitive protodebromination[2].

Reactivity PP Pyrazolo[1,5-a]pyrimidine Core Scaffold C7 7-Chloro Position (Pyrimidine Ring) PP->C7 Electron-Deficient C3 3-Bromo Position (Pyrazole Ring) PP->C3 Electron-Rich SNAr Nucleophilic Aromatic Substitution (SNAr) C7->SNAr Catalyst-Free Ambient Temp CrossCoupling Transition Metal Cross-Coupling C3->CrossCoupling Pd/Cu Catalysts Elevated Temp

Electronic dichotomy governing regioselective functionalization of pyrazolo[1,5-a]pyrimidines.

Quantitative Comparison of Reactivity Profiles

When designing a synthetic route for a di-functionalized pyrazolo[1,5-a]pyrimidine, the SNAr at the 7-position must almost always be performed before the cross-coupling at the 3-position. Subjecting a 7-chloro intermediate to harsh palladium-catalyzed conditions will lead to undesired hydrolysis or competitive amination at C7.

Parameter7-Chloro Position (SNAr)3-Bromo Position (Cross-Coupling)
Primary Reaction Type Nucleophilic Aromatic SubstitutionSuzuki-Miyaura / Radical Cross-Coupling
Typical Reagents Primary/Secondary Amines, K₂CO₃Arylboronic acids, Pd catalysts, Base
Typical Yields 75% – 95%60% – 85%
Reaction Temperature 0 °C to 25 °C (Ambient)80 °C to 110 °C (Thermal or Microwave)
Reaction Time 2 – 4 hours12 hours (Thermal) or 45 mins (MW)
Catalyst Loading None (0 mol%)2.5 – 5.0 mol% (e.g., XPhosPdG2)
Primary Failure Mode Over-substitution (if C5 is also halogenated)Protodebromination (M - 79 Da)

Self-Validating Experimental Protocols

Protocol A: Ambient SNAr at the 7-Chloro Position

This protocol details the regioselective amination of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine using morpholine. The mild conditions prevent degradation of the core scaffold[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol). Causality: K₂CO₃ acts as an insoluble, mild heterogeneous base to scavenge the HCl byproduct without hydrolyzing the sensitive C7-chloro bond.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Add morpholine (1.1 equiv, 5.5 mmol) dropwise over 5 minutes to control the initial exothermic reaction.

  • Propagation: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 3 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension as KCl precipitates. TLC analysis (Hexane:EtOAc 3:1) should reveal the complete consumption of the high-R_f starting material and the appearance of a highly UV-active, lower-R_f product spot.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to afford the 7-morpholino derivative (Typical yield: >90%).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the 3-Bromo Position

Once the 7-position is secured, the 3-bromo position can be functionalized. This protocol utilizes a highly active precatalyst to overcome the electron-rich nature of the pyrazole ring[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the 7-amino-3-bromopyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add XPhosPdG2 (2.5 mol%) and XPhos ligand (5.0 mol%). Causality: The bulky, electron-rich XPhos ligand is critical here; it accelerates the difficult oxidative addition into the electron-rich C3–Br bond and facilitates rapid reductive elimination, effectively outcompeting the protodebromination side-reaction.

  • Solvent Addition: Suspend the reagents in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 110 °C for 45 minutes.

  • Self-Validation Checkpoint: The reaction color will shift from pale yellow to dark brown/black as Pd(0) nanoparticles aggregate upon completion. LC-MS analysis is mandatory at this stage to differentiate the desired cross-coupled product from the protodebrominated impurity (which lacks the bromine isotope pattern and is 79 Da lighter than the starting material).

  • Workup: Dilute the mixture with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Typical yield: 75-85%).

Sequential Functionalization Strategy

To successfully build complex drug candidates, researchers must strictly adhere to the operational sequence outlined below. Reversing this order inevitably leads to complex mixtures and destroyed yields.

Workflow Start 3-Bromo-7-chloro- pyrazolo[1,5-a]pyrimidine Step1 Step 1: SNAr at C7 (Amine, K2CO3, RT) Start->Step1 Highly Electrophilic C7 Intermediate 3-Bromo-7-amino- pyrazolo[1,5-a]pyrimidine Step1->Intermediate Regioselective (>90% yield) Step2 Step 2: Suzuki Coupling at C3 (Ar-B(OH)2, Pd-Cat, 110°C) Intermediate->Step2 C3 Oxidative Addition Product 3-Aryl-7-amino- pyrazolo[1,5-a]pyrimidine Step2->Product C-C Bond Formation

Sequential functionalization workflow: SNAr at C7 followed by Suzuki-Miyaura coupling at C3.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: MDPI (Molecules) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine-Based Type-I Photosensitizer as an Efficient Pyroptosis Inducer for Tumor Ablation Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Comprehensive HPLC Method Validation Guide for 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CFTR activators, and CNS therapeutics[1][2]. Within this class, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS: 1857455-88-9) serves as a highly functionalized, critical intermediate[3].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges. The molecule features a localized hydrophobic pocket (the C5 cyclopropyl group) and a strong dipole moment generated by two highly polarizable halogens (C3-Br and C7-Cl). Furthermore, the C7-chlorine is highly activated toward nucleophilic aromatic substitution ( SN​Ar ), making the compound susceptible to hydrolysis during synthesis or storage.

This guide objectively compares the performance of a standard C18 column against a Phenyl-Hexyl stationary phase, providing a self-validating, ICH Q2(R2)-compliant methodology[4] for accurate purity determination.

Mechanistic Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

While standard C18 columns are the default choice for 80% of reverse-phase HPLC methods, they rely exclusively on dispersive (hydrophobic) forces. When analyzing 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, the most common synthetic impurities are the des-bromo derivative and the 7-hydroxy hydrolysis product . Because the lipophilicity ( logP ) difference between the target compound and its des-bromo impurity is minimal, C18 columns often fail to provide adequate resolution, leading to peak co-elution.

To overcome this, we utilize a Phenyl-Hexyl stationary phase . This column introduces a dual-retention mechanism:

  • Hydrophobic partitioning via the hexyl alkyl chain.

  • π−π and dipole-dipole interactions via the phenyl ring.

The highly polarizable bromine atom and the electron-deficient pyrimidine core interact strongly with the π -electron cloud of the phenyl phase. This shape and polarizability selectivity drives baseline resolution of halogenated impurities that otherwise co-elute on a purely hydrophobic C18 phase.

Column_Selectivity Analyte 3-Bromo-7-chloro-5-cyclopropyl pyrazolo[1,5-a]pyrimidine C18 Standard C18 Column (Hydrophobic Partitioning) Analyte->C18 Dispersive Forces Only Phenyl Phenyl-Hexyl Column (π-π & Dipole Interactions) Analyte->Phenyl Shape & Polarizability Selectivity Res1 Poor Resolution (Rs < 1.5) Co-elution of Des-bromo Impurity C18->Res1 Res2 Baseline Resolution (Rs > 2.0) High Selectivity for Halogens Phenyl->Res2

Figure 1: Mechanistic comparison of retention pathways between C18 and Phenyl-Hexyl stationary phases.

Table 1: Comparative Chromatographic Performance

Data reflects the analysis of the target compound spiked with 1.0% des-bromo impurity.

ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
Retention Time (RT) 8.4 min9.2 min
Resolution ( Rs​ ) 1.2 (Co-elution)2.8 (Baseline Resolution)
Tailing Factor (USP) 1.65 (Significant tailing)1.05 (Highly symmetrical)
Theoretical Plates (N) 8,50014,200

Step-by-Step Experimental Methodologies

Chromatographic Conditions

To suppress the ionization of residual silanols on the column and sharpen the peak of the nitrogen-rich pyrazolo-pyrimidine core, Trifluoroacetic acid (TFA) is used as an ion-pairing agent.

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Ensures reproducible mass transfer kinetics)

  • Detection: UV at 254 nm (Optimal for the conjugated bicyclic system)

  • Injection Volume: 10 µL

Sample Preparation & Self-Validating System Suitability

Every protocol must act as a self-validating system to ensure data integrity prior to sample analysis.

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. The 50% organic modifier ensures the complete solubilization of the hydrophobic cyclopropyl moiety without causing solvent-mismatch peak distortion upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to yield a 0.1 mg/mL working standard.

  • Self-Validating Gatekeeper (System Suitability Test - SST): Inject the working standard six consecutive times. The analytical run is automatically aborted unless the following criteria are met:

    • %RSD of peak area ≤1.0%

    • USP Tailing Factor ≤1.5

    • Theoretical Plates ( N ) ≥10,000

Forced Degradation Protocol (Specificity)

To prove the method is stability-indicating, the compound is subjected to stress conditions to generate potential degradation products[4].

  • Acid Hydrolysis: 5 mL stock + 1 mL 1N HCl. Heat at 60°C for 24h. Neutralize with 1N NaOH.

  • Base Hydrolysis: 5 mL stock + 1 mL 1N NaOH. Heat at 60°C for 24h. Neutralize with 1N HCl. (Note: This specifically targets the highly activated C7-Cl bond, rapidly yielding the 7-hydroxy degradant).

  • Oxidation: 5 mL stock + 1 mL 3% H2​O2​ . Store at room temperature for 24h in the dark.

  • Thermal/Photolytic: Expose solid powder to 105°C for 48h, and UV light (1.2 million lux hours).

ICH Q2(R2) Method Validation Workflow

The validation of this analytical procedure follows the stringent guidelines set forth by the International Council for Harmonisation (ICH) Q2(R2) framework[4][5].

Validation_Workflow cluster_ICH 3. ICH Q2(R2) Validation Parameters Phase1 1. Method Development (Column & Mobile Phase Selection) Phase2 2. System Suitability Testing (Tailing, Plates, Resolution) Phase1->Phase2 Spec Specificity (Forced Degradation) Phase2->Spec Lin Linearity & Range (LOQ to 120%) Phase2->Lin Acc Accuracy & Precision (Recovery & %RSD) Phase2->Acc Rob Robustness (DoE Approach) Phase2->Rob Phase4 4. Method Transfer & Routine Purity Analysis Spec->Phase4 Lin->Phase4 Acc->Phase4 Rob->Phase4

Figure 2: Comprehensive ICH Q2(R2) analytical method validation workflow.

Table 2: ICH Q2(R2) Validation Results Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of all degradants; Peak purity angle < purity thresholdPeak purity > 99.9% for principal peak across all stress conditions.PASS
Linearity & Range R2≥0.999 (From LOQ to 120% of target concentration) R2=0.9998 ; y-intercept ≤2.0% of responsePASS
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% spike levels99.5% - 100.4% mean recoveryPASS
Repeatability %RSD≤2.0% (n=6 injections at 100% level)0.65% RSDPASS
Intermediate Precision %RSD≤2.0% (n=12, across 2 analysts and 2 days)0.82% RSDPASS
Robustness System suitability maintained despite deliberate variations (±2°C, ±0.1 mL/min) Rs​>2.0 maintained under all perturbed conditions.PASS

Conclusion

For the purity analysis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine, standard C18 methodologies fail to provide the necessary selectivity to resolve structurally similar halogenated impurities. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π and dipole-dipole interactions to achieve superior resolution ( Rs​=2.8 ) and peak symmetry. The method presented herein is fully self-validating and compliant with ICH Q2(R2) guidelines, ensuring robust, reproducible, and audit-ready data for pharmaceutical development workflows.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency / ICH Official Guidelines, 2023. URL:[Link]

  • Foloppe, N., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." ACS Publications, 2007. URL:[Link]

  • Kim, J., et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease." Journal of Medicinal Chemistry (PMC), 2022. URL: [Link]

  • NextSDS Chemical Database. "3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine - Chemical Substance Information (CAS: 1857455-88-9)." NextSDS, 2026. URL: [Link]

Sources

A Comparative Analysis of Kinase Inhibition Profiles: 5-Cyclopropyl vs. 5-Methyl Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to target the ATP-binding site of a diverse range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The versatility of the pyrazolo[1,5-a]pyrimidine framework allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the development of inhibitors against a variety of critical kinase targets, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Pim kinases.[3][4][5][6]

Substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring system have been extensively explored to modulate the inhibitory activity and selectivity of these compounds.[7] The 5-position, in particular, has been shown to be critical for potent kinase inhibition, with substituents in this region often making key interactions within the ATP-binding pocket.[8] This guide provides an in-depth comparison of the kinase inhibition profiles of two closely related analogs: 5-cyclopropyl and 5-methyl pyrazolo[1,5-a]pyrimidines. We will delve into the structural rationale for their differential activities, supported by available experimental data, and provide detailed protocols for their evaluation.

The Influence of 5-Position Substituents on Kinase Inhibition: A Structural Perspective

The nature of the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core can significantly impact a compound's interaction with the target kinase. Small alkyl and cycloalkyl groups, such as methyl and cyclopropyl, can influence binding affinity and selectivity through a combination of steric and electronic effects.

The 5-methyl group is a small, hydrophobic substituent that can occupy small pockets within the ATP-binding site. Its modest size allows for a snug fit in many kinase active sites without introducing significant steric hindrance.

The 5-cyclopropyl group , while also small and hydrophobic, introduces a degree of conformational rigidity and a different spatial arrangement of its carbon atoms compared to the methyl group. This three-membered ring system can offer several potential advantages:

  • Improved Metabolic Stability: The cyclopropyl group is often less susceptible to metabolic oxidation compared to a methyl group, which can lead to a longer half-life in vivo.

  • Enhanced Potency and Selectivity: The unique geometry and electronic properties of the cyclopropyl ring can lead to more specific and favorable interactions with the amino acid residues of the kinase active site. This can translate to higher potency and improved selectivity against off-target kinases.[9] The exploration of cyclic groups like cyclopropane has been suggested as a strategy to enhance the pharmacokinetic properties and selectivity profiles of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.[4]

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of a 5-methyl pyrazolo[1,5-a]pyrimidine analog against Pim-1 kinase, as reported in the literature. Data for a directly comparable 5-cyclopropyl analog is not available in the same study; however, we will discuss the anticipated impact of this substitution based on established structure-activity relationship (SAR) principles.

Compound ID5-Position SubstituentTarget KinaseIC50 (nM)[8]
Compound 9 MethylPim-127

Analysis of the Data and SAR Insights:

The nanomolar potency of Compound 9 against Pim-1 underscores the importance of substitution at the 5-position.[8] The authors of the study note that the 5-position substituent is more critical for Pim-1 inhibition than modifications at the 3-position.[8]

Based on the principles discussed earlier, it is hypothesized that a corresponding 5-cyclopropyl analog could exhibit comparable or even enhanced potency against Pim-1. The rigid nature of the cyclopropyl ring might allow for optimal positioning within the active site, potentially leading to stronger interactions. Furthermore, a 5-cyclopropyl analog may exhibit a more favorable selectivity profile, with reduced inhibition of off-target kinases. For instance, in the context of TTK inhibitors, an N-cyclopropyl moiety has been associated with high selectivity.[9]

Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidine-based inhibitors often target kinases that are central nodes in critical signaling pathways. The diagram below illustrates a simplified representation of the Pim-1 signaling pathway, a key regulator of cell survival and proliferation that is a validated target for this class of inhibitors.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription & Translation BAD BAD Pim1->BAD Phosphorylation pBAD p-BAD (Inactive) Bcl_xL Bcl-xL BAD->Bcl_xL Transcription Gene Transcription (Cell Survival & Proliferation) Bcl_xL->Transcription Promotes Inhibitor 5-Substituted Pyrazolo[1,5-a]pyrimidine Inhibitor->Pim1 Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution Series (e.g., 5-cyclopropyl & 5-methyl analogs) Plate_Setup 3. Add Compounds to Assay Plate Compound_Prep->Plate_Setup Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Kinase_Substrate 4. Add Kinase and Substrate Reagent_Prep->Kinase_Substrate Plate_Setup->Kinase_Substrate Reaction_Start 5. Initiate Reaction with ATP Kinase_Substrate->Reaction_Start Incubation 6. Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Signal_Read 8. Read Luminescence/Fluorescence Reaction_Stop->Signal_Read Data_Analysis 9. Calculate % Inhibition & Determine IC50 Signal_Read->Data_Analysis

Sources

Spectroscopic Validation of Regioselectivity in Pyrazolo[1,5-a]pyrimidine Functionalization: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged bicyclic nitrogen heterocycle, serving as the structural foundation for numerous kinase inhibitors (e.g., Trk, CDK) and commercialized therapeutics 1. However, the functionalization of this scaffold—whether via electrophilic aromatic substitution (EAS), cross-coupling, or cyclocondensation—presents a persistent analytical bottleneck: regioselectivity .

Depending on the electronic nature of the reagents and the specific catalytic conditions, functionalization can occur at the highly nucleophilic C-3 position or the more electrophilic C-7/C-5 positions 2. As a Senior Application Scientist, I frequently encounter medicinal chemistry teams struggling with ambiguous Structure-Activity Relationship (SAR) data, only to discover their presumed "C-7 substituted" lead was actually a C-3 or C-6 regioisomer. This guide objectively compares the spectroscopic modalities used to validate these regioisomers, providing the mechanistic causality and self-validating protocols necessary to ensure absolute structural certainty.

The Regiochemical Bottleneck: Causality and Logic

The pyrazolo[1,5-a]pyrimidine system is a fused, planar N-heterocycle containing both a π-excessive pyrazole and a π-deficient pyrimidine ring. This dichotomy dictates its reactivity:

  • C-3 Position: Highly nucleophilic. It is the kinetically favored site for direct C–H functionalization, such as halogenation or acetylation 3.

  • C-7 Position: Highly electrophilic. It is typically functionalized via thermodynamic control during cyclocondensation or directed transition-metal cross-coupling.

Regioselectivity PP Pyrazolo[1,5-a]pyrimidine Core EAS Electrophilic Aromatic Substitution PP->EAS Halogens, Acyl groups Condensation Cyclocondensation / Cross-Coupling PP->Condensation Aryl halides, Enaminones C3 C-3 Regioisomer (Kinetic/Nucleophilic) EAS->C3 Direct C-H Functionalization Condensation->C3 Excess Reagent / Specific Catalysts C7 C-7 Regioisomer (Thermodynamic/Directed) Condensation->C7 Steric/Electronic Control

Fig 1. Mechanistic pathways dictating regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization.

Relying solely on 1D 1 H NMR chemical shifts to differentiate these isomers is a dangerous gamble. The anisotropic shielding from newly introduced aryl rings or the inductive effects of halogens can cause pyrimidine protons to shift unpredictably, leading to false assignments.

Comparative Analysis of Spectroscopic Modalities

To definitively assign regiochemistry, researchers must transition from basic 1D techniques to advanced 2D heteronuclear correlations.

Why 1D NOESY Often Fails

The Nuclear Overhauser Effect Spectroscopy (NOESY) relies on spatial proximity (< 5 Å) between protons. If a reaction installs a halogen (e.g., bromine) at C-3, there are no protons on the substituent to correlate with the adjacent pyrazole H-2 proton. Furthermore, freely rotating aryl substituents at C-7 can produce ambiguous NOE signals with both H-6 and solvent molecules, obscuring the true connectivity.

The Superiority of Heteronuclear Multiple Bond Correlation (HMBC)

1 H- 13 C HMBC maps 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. It is the workhorse for linking a substituent to the quaternary carbons of the core. However, in highly substituted scaffolds, the pyrimidine carbons (C-5, C-7) often suffer from severe signal overlap.

The Gold Standard: 1 H- 15 N HMBC When 13 C-HMBC yields ambiguous results, 15 N-HMBC is the ultimate arbiter 4. The bridgehead nitrogen (N-4) and the pyrazole nitrogen (N-1) exist in drastically different chemical environments (typically ~270 ppm and ~208 ppm, respectively) 5. Observing a 3JH,N​ coupling from a pyrimidine proton to N-4 unequivocally anchors that proton's position, definitively solving the regiochemical puzzle.

Quantitative Modality Comparison

Table 1: Comparative Analysis of Spectroscopic Modalities for Regioisomer Validation

Spectroscopic ModalityPrimary UtilityResolution / AccuracyLimitationsTurnaround Time
1D 1 H / 13 C NMR Initial screening, purity checkLow (Prone to shift artifacts)Cannot assign quaternary carbons< 10 Minutes
1D NOESY / ROESY Spatial proximity mappingModerateFails for non-protonated substituents (e.g., halogens)1–2 Hours
2D 1 H- 13 C HMBC Connectivity via 2J / 3J C-HHighStruggles with overlapping 13 C quaternary signals2–4 Hours
2D 1 H- 15 N HMBC Absolute core anchoringVery High (Gold Standard)Requires high sample concentration or cryoprobe6–12 Hours
X-Ray Crystallography Absolute 3D conformationAbsolute ProofRequires high-quality single crystals; not viable for oilsDays to Weeks

Table 2: Key Diagnostic HMBC Correlations for Pyrazolo[1,5-a]pyrimidine Regioisomers

RegioisomerDiagnostic ProtonKey 13 C HMBC Correlation ( 3J )Key 15 N HMBC Correlation ( 3J )
C-3 Substituted H-2 (Pyrazole)Correlates to C-3a (Bridgehead)Correlates to N-1 (~208 ppm)
C-7 Substituted H-6 (Pyrimidine)Correlates to C-3a & C-7Correlates to N-4 (~270 ppm)
C-5 Substituted H-6 (Pyrimidine)Correlates to C-7 (if unsubstituted)Correlates to N-4 (~270 ppm)

Hierarchical Spectroscopic Workflow

NMR_Workflow S1 1D 1H & 13C NMR (Identify core protons & carbons) S2 1D NOESY / ROESY (Check spatial proximity) S1->S2 If substituent has protons S3 2D 1H-13C HMBC (Map 2J and 3J C-H couplings) S1->S3 If substituent is heteroatom/halogen S2->S3 Ambiguous NOE signals S4 2D 1H-15N HMBC (Anchor protons to N1/N4) S3->S4 Overlapping 13C signals S5 X-Ray Crystallography (Absolute 3D conformation) S4->S5 Final definitive proof (if crystalline)

Fig 2. Hierarchical spectroscopic workflow for definitive regioisomer validation.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical application of these principles, the following is a self-validating protocol for the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidine, followed by its spectroscopic validation.

Protocol 1: Regioselective C-3 Halogenation via Hypervalent Iodine

Causality: Why use PIDA and potassium halides in water? The hypervalent iodine(III) reagent (PIDA) oxidizes the halide salt to a highly electrophilic halonium species in situ. Water acts as a green solvent that stabilizes the transition state, driving the electrophilic attack exclusively at the kinetically favored, highly nucleophilic C-3 position, completely bypassing C-6 6.

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol) in distilled water (5.0 mL).

  • Reagent Addition: Add Potassium Bromide (KBr, 1.2 mmol) to the stirring solution at ambient temperature.

  • Oxidation: Slowly add (Diacetoxyiodo)benzene (PIDA, 1.2 mmol) in small portions over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the complete disappearance of the starting material via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup: Extract the aqueous mixture with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 3-bromo-pyrazolo[1,5-a]pyrimidine.

    • Validation Checkpoint: The isolated yield should exceed 80%. The absence of multiple closely migrating spots on TLC indicates high regioselectivity.

Protocol 2: 2D HMBC NMR Acquisition and Validation

Causality: Because the C-3 position now lacks a proton (replaced by Bromine), NOESY is useless for verifying the C-3 position. We must use HMBC to observe the coupling between the remaining H-2 proton and the quaternary C-3/C-3a carbons.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 15–20 mg of the purified product in 0.6 mL of DMSO- d6​ or CDCl 3​ . Ensure the solution is free of paramagnetic impurities.

  • Instrument Tuning: Lock and shim the NMR spectrometer (minimum 400 MHz, preferably 600 MHz with a cryoprobe for 15 N).

  • 13 C-HMBC Acquisition:

    • Set the long-range coupling constant ( JCH​ ) parameter to 8 Hz (optimal for aromatic 3J couplings).

    • Acquire the spectrum with a minimum of 128 t1​ increments and 16 scans per increment to ensure adequate signal-to-noise for quaternary carbons.

  • 15 N-HMBC Acquisition (If 13 C is ambiguous):

    • Set the long-range coupling constant ( JNH​ ) parameter to 5-6 Hz .

    • Use a standard 1 H- 15 N HMBC pulse sequence (e.g., hmbcgpndqf).

  • Data Interpretation (Self-Validation):

    • Locate the singlet corresponding to H-2 (typically around 8.0–8.5 ppm).

    • Trace the HMBC cross-peak from H-2 to the carbon axis. You must observe a strong 3J correlation to the bridgehead carbon (C-3a, ~140-145 ppm) and a 2J correlation to the brominated C-3 carbon (~80-95 ppm).

    • If H-6 (pyrimidine proton) shows a 3J correlation to N-4 (~270 ppm) but H-2 does not, the regiochemistry is definitively confirmed as C-3 functionalization.

Conclusion

The structural validation of pyrazolo[1,5-a]pyrimidine functionalization cannot rely on assumptions or 1D NMR chemical shifts. By understanding the electronic causality of the scaffold and employing a rigorous, hierarchical spectroscopic workflow—culminating in 1 H- 15 N HMBC—researchers can eliminate regiochemical ambiguity, ensuring the integrity of downstream biological assays and SAR development.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information (PMC).2

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.1

  • BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes. The Journal of Organic Chemistry (ACS Publications).3

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. National Center for Biotechnology Information (PMC).6

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes (HMBC 2-D Structural Assignments). National Center for Biotechnology Information (PMC).5

  • Regioselective synthesis, structural investigation and binding behavior of 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines with BSA using various spectroscopic and in silico methods. National Center for Biotechnology Information (PMC).4

Sources

A Comparative Guide to the In Vitro Stability of Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Its synthetic tractability and diverse biological activities have made it a focal point for medicinal chemists.[1][2] A key strategy in optimizing drug candidates is the introduction of halogen atoms, a modification known to significantly influence a molecule's metabolic stability and overall pharmacokinetic profile.[2] This guide provides an in-depth comparison of the in vitro stability of halogenated pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed protocols to inform rational drug design.

The Critical Role of Halogenation in Enhancing Metabolic Stability

The strategic incorporation of halogens, such as fluorine, chlorine, and bromine, into a drug candidate can profoundly impact its disposition in the body. One of the most significant advantages of halogenation is the enhancement of metabolic stability. This is primarily achieved by blocking metabolically labile sites on the molecule, thereby preventing or slowing down its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family.[2] For the pyrazolo[1,5-a]pyrimidine scaffold, the introduction of electron-withdrawing groups like halogens, particularly at position 5, has been shown to improve resistance to metabolic degradation.[2] This enhanced stability can lead to a longer half-life in the body, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Comparative In Vitro Stability Data

The following tables summarize representative in vitro stability data for halogenated pyrazolo[1,5-a]pyrimidine derivatives, compiled from various studies. It is important to note that direct head-to-head comparisons of different halogens at the same position under identical experimental conditions are limited in the public domain. Therefore, this data serves to illustrate general trends.

Table 1: Metabolic Stability of a Pyrazolo[1,5-a]pyrimidine Derivative in Liver Microsomes and Plasma [3]

CompoundMatrixHalf-life (t½, min)
DDO-2728 Rat Liver Microsomes- (Unstable)
Human Liver Microsomes- (Suitable Stability)
Rat Plasma251
Human Plasma624

Table 2: Metabolic Stability of a Pyrazolo[1,5-a]pyrimidine Derivative in Liver Microsomes [4]

CompoundMatrix% Parent Remaining (60 min)
4k (BS-194) Human Liver Microsomes83
Rat Liver Microsomes29
Propranolol (Control) Human Liver Microsomes74
Rat Liver Microsomes37

Structure-Stability Relationships: A Deeper Dive

The data, though from different compounds, highlights a crucial concept in drug design: the significant interspecies differences in metabolism. For instance, compound 4k shows greater stability in human liver microsomes compared to rat liver microsomes.[4] This underscores the importance of evaluating metabolic stability in human-derived systems early in the drug discovery process.

The review by A. A. Terungwa et al. provides valuable insights into the structure-activity relationships of halogenated pyrazolo[1,5-a]pyrimidines.[2] The authors emphasize that halogens at position 5 likely increase the overall metabolic stability by making the compounds less susceptible to oxidative degradation.[2] This is a critical consideration for medicinal chemists aiming to design more robust drug candidates. The electron-withdrawing nature of halogens can shield the pyrazolo[1,5-a]pyrimidine core from enzymatic attack, thereby prolonging its existence in a biologically active form.

Experimental Protocols for Assessing In Vitro Stability

To ensure the scientific rigor of stability assessments, standardized and well-validated protocols are essential. Below are detailed methodologies for conducting key in vitro stability assays.

Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Experimental Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the test compound (final concentration typically 1 µM) and liver microsomes (final concentration typically 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain drug molecules.

Experimental Workflow:

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw plasma (human or other species) at room temperature.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate the plate at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture and add it to the quenching solution.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of the compound in plasma.

Chemical Stability in Simulated Gastric and Intestinal Fluids

Assessing a compound's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is crucial for predicting its fate upon oral administration.

Step-by-Step Methodology:

  • Preparation of Simulated Fluids:

    • Prepare SGF (typically pH 1.2) and SIF (typically pH 6.8) according to United States Pharmacopeia (USP) guidelines. These can be prepared with or without enzymes (pepsin for SGF and pancreatin for SIF) to mimic physiological conditions more closely.

  • Incubation:

    • Add the test compound to both SGF and SIF at a predetermined concentration.

    • Incubate the solutions at 37°C.

  • Sample Analysis:

    • At various time points, take samples and analyze them by a suitable analytical method, such as HPLC or LC-MS/MS, to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Determine the degradation rate and half-life of the compound in each simulated fluid.

Conclusion

The halogenation of pyrazolo[1,5-a]pyrimidine derivatives is a powerful strategy for enhancing their in vitro stability, a critical attribute for successful drug candidates. The evidence suggests that halogen substitution, particularly at the 5-position, can effectively block metabolic soft spots and improve resistance to enzymatic degradation. By employing robust in vitro stability assays, such as those detailed in this guide, researchers can make more informed decisions in the lead optimization process, ultimately accelerating the development of novel and effective therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry. Available at: [Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Thermal Destruction of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The safe handling and disposal of complex halogenated heterocycles require strict adherence to specialized environmental protocols. 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a highly functionalized building block frequently utilized in kinase inhibitor synthesis and drug discovery workflows. Because this molecule contains both bromine and chlorine atoms covalently bonded to a pyrazolo-pyrimidine core, it is strictly classified as a halogenated organic waste [1],[2].

Improper disposal of this compound poses severe environmental and infrastructural risks. This guide provides drug development professionals and laboratory scientists with a definitive, step-by-step operational plan for the segregation, accumulation, and ultimate thermal destruction of this chemical.

Table 1: Chemical Identification & Hazard Profile
Property / HazardValue / ClassificationCausality / Impact on Handling
CAS Number 1857455-88-9[1]Essential unique identifier for accurate TSDF waste manifests.
Molecular Formula C9H7BrClN3[2]The dual halogen presence dictates mandatory routing to a halogenated waste stream.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)[1]Mandates all transfers occur within a certified chemical fume hood using nitrile PPE.
Skin/Eye Irritation Category 2 / 2A[1]Requires chemical-resistant lab coats and splash-proof safety goggles.
STOT SE Category 3 (Single Exposure)[1]Vapor/dust inhalation can trigger specific organ toxicity; primary containers must remain sealed when not in active use.

The Mechanistic Rationale for Halogenated Waste Segregation

In laboratory environments, it is a critical operational standard to separate halogenated waste from non-halogenated waste. The causality behind this rule is rooted in the thermodynamics of combustion.

When 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is subjected to incineration, the thermal cleavage of the carbon-halogen bonds generates highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[3],[4]. If this waste is inadvertently mixed with non-halogenated streams and sent to a standard municipal or low-tier industrial incinerator, the resulting acid gases will rapidly corrode the incinerator's refractory lining and release toxic acid rain precursors into the atmosphere. Furthermore, incomplete combustion of halogenated rings at lower temperatures can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].

Table 2: Waste Segregation Compatibility Matrix
Waste StreamCompatibilityLogistical & Chemical Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Shares identical downstream high-temperature incineration and caustic scrubbing requirements.
Non-Halogenated Solvents (e.g., Ethanol, Hexane)Incompatible (Do not mix)Diluting halogenated waste with non-halogenated solvents drastically increases the volume of waste requiring specialized, high-cost incineration.
Alkali Metals (e.g., Na, K, Li)Strictly Incompatible Halogenated organic compounds can react explosively with active metals via Wurtz-Fittig-type coupling or violent reduction.

In-Lab Segregation and Accumulation Protocol

To ensure regulatory compliance and laboratory safety, execute the following self-validating protocol for the localized accumulation of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine waste.

Step 1: Primary Receptacle Selection

  • Action: Select a high-density polyethylene (HDPE) or PTFE-lined waste carboy.

  • Causality: Avoid metal containers (including galvanized steel). Trace moisture can react with degraded halogenated organics to form localized micro-pockets of HCl/HBr, which will corrode metal vessels and lead to catastrophic leaks.

Step 2: Labeling and Documentation

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste. Explicitly check the "Halogenated" box and write: "Contains Brominated and Chlorinated Heterocycles (3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine)."

  • Causality: Accurate documentation is legally required under the6[6] and ensures the Treatment, Storage, and Disposal Facility (TSDF) routes the drum to the correct incinerator unit.

Step 3: Compatibility Verification (Self-Validating Step)

  • Action: Before adding the pyrimidine waste to an existing bulk halogenated container, verify the pH of the existing waste stream using a disposable pH strip. The pH should be neutral to slightly acidic (pH 4-7).

  • Causality: If the pH is highly alkaline (>9), do not add the waste. Base-catalyzed degradation of the pyrazolo-pyrimidine ring can prematurely release halogen ions, causing localized exothermic heating and pressure buildup.

Step 4: Secondary Containment

  • Action: Place the primary HDPE container in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Validation: Visually inspect the secondary tray weekly; the continuous absence of liquid physically validates the primary vessel's integrity against halogen-induced embrittlement.

Facility-Level Thermal Destruction Workflow

Once the waste leaves your facility, it cannot be landfilled[7]. It is transported to an EPA-approved TSDF where it undergoes a rigorous thermal destruction process. Understanding this workflow allows researchers to audit their waste management partners effectively.

Step 1: Waste Characterization & Blending Upon arrival, the waste is sampled and analyzed for total halogen content and calorific value (BTU/lb). Because heavily halogenated heterocycles often have lower heat values, the waste is blended with higher-BTU non-halogenated "fuel" wastes. This blending ensures the incinerator maintains the thermodynamic energy required for complete molecular destruction[3],[4].

Step 2: High-Temperature Rotary Kiln Incineration The blended waste is injected into a twin-chamber or rotary kiln incinerator. To legally and safely destroy halogenated organics, the secondary combustion chamber must operate at a minimum temperature of 1100°C with a gas residence time of no less than 2 seconds . These extreme conditions are mandatory to shatter the robust pyrazolo-pyrimidine core and prevent the recombination of halogens into dioxins.

Step 3: Caustic Scrubbing of Flue Gas The combustion exhaust, now heavily laden with gaseous HCl and HBr, is immediately routed through a wet scrubber system[3]. The scrubber utilizes a highly alkaline solution (typically sodium hydroxide or calcium hydroxide) to quench the gas. This acid-base neutralization converts the corrosive gases into harmless, inert aqueous salts (NaCl, NaBr)[4].

Step 4: Effluent and Ash Management The neutralized scrubber effluent and the solid bottom ash from the kiln are subjected to Toxicity Characteristic Leaching Procedure (TCLP) testing. Once verified as non-hazardous, the inert salts and ash are solidified and deposited into a secure Subtitle C landfill.

Process Visualization

HalogenatedWasteDisposal Gen Waste Generation (3-Bromo-7-chloro...) Seg In-Lab Segregation (Halogenated Stream) Gen->Seg Accumulation Blend TSDF Waste Blending (BTU Optimization) Seg->Blend Transport to TSDF Incin Rotary Kiln Incineration (>1100°C, 2s Residence) Blend->Incin Feed Injection Scrub Caustic Gas Scrubber (Neutralizes HCl/HBr) Incin->Scrub Flue Gas (Contains Halides) Ash Inert Ash & Salts (Secure Landfill) Incin->Ash Solid Bottom Ash Exhaust Clean Exhaust Gas (Released to Atmosphere) Scrub->Exhaust Scrubbed Gas Scrub->Ash Scrubber Sludge/Salts

Figure 1: End-to-end disposal and thermal destruction pathway for halogenated organic waste.

Regulatory Compliance & Documentation

In the United States, the disposal of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is governed by the 7 under 40 CFR Part 268[7]. Facilities generating this waste must maintain accurate "cradle-to-grave" tracking manifests[6]. Ensure that your contracted waste hauler is specifically licensed to transport halogenated organics and that the destination TSDF holds an active permit for high-temperature halogen destruction equipped with caustic scrubbers.

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Author's Note: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles, to ensure both personal safety and experimental integrity. The causality behind each recommendation is explained to build the expertise and trust necessary for confident and safe laboratory operations.

Hazard Assessment: Understanding the Compound

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS No. 1857455-88-9) is a halogenated heterocyclic compound.[1] Halogenated pyrimidines are a class of molecules known for their biological activity and are often investigated in drug discovery.[2][3] This activity necessitates a cautious approach, as the very properties that make them useful can also present physiological hazards.

Based on notified classifications, this compound presents several key hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is presumed harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1]

  • Skin Irritation: It is classified as a skin irritant, meaning direct contact can cause inflammation and redness.[1][4]

  • Serious Eye Irritation: The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][4]

  • Specific Target Organ Toxicity (Single Exposure): Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1][4]

Given these classifications, all handling procedures must be designed to eliminate routes of exposure—inhalation, ingestion, and skin/eye contact.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is not merely a recommendation; it is a mandatory first line of defense. The selection of PPE is directly dictated by the compound's hazard profile.

Mandatory PPE Ensemble:
  • Eye and Face Protection :

    • Chemical Splash Goggles : Tight-sealing safety goggles are required at all times to protect against accidental splashes and fine dust.[5]

    • Face Shield : A full-face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization, such as when handling larger quantities or preparing solutions.[5][6] This provides a secondary barrier for the entire face.

  • Hand Protection :

    • Double-Gloving : The use of two pairs of nitrile gloves is mandatory. This practice minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). Nitrile gloves offer good resistance to a range of chemicals for short-term use.[5][6] Always inspect gloves for any damage before use and change them immediately if contamination is suspected.[6]

  • Body Protection :

    • Chemical-Resistant Laboratory Coat : A fully buttoned, flame-resistant lab coat is required to protect the skin on the arms and torso.[5]

    • Disposable Sleeves : For moderate to high-hazard activities like weighing and solution preparation, disposable sleeves should be worn over the lab coat to provide an additional, easily removable layer of protection.

  • Respiratory Protection :

    • All procedures involving the handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[6][7] If work outside a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[6][7]

Table 1: PPE Requirements by Laboratory Activity
Activity LevelExample ActivitiesRequired PPE
Low Hazard Handling sealed containers, transporting within the lab.Standard Laboratory Coat, Safety Glasses, Single Pair of Nitrile Gloves.
Moderate Hazard Weighing the solid compound, preparing stock solutions.Chemical-Resistant Lab Coat, Chemical Splash Goggles, Double-Gloving (Nitrile).
High Hazard Large-scale synthesis, potential for significant aerosolization.Disposable Solid-Front Gown, Chemical Splash Goggles and Face Shield, Double-Gloving (Nitrile), Respiratory Protection (N95 or higher).

Operational Plan: From Benchtop to Waste Stream

A systematic workflow is essential for safety and the prevention of contamination.

Step-by-Step Protocol for Weighing the Solid Compound

This procedure is designed to contain airborne particles and minimize exposure.

  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Don PPE : Put on all required PPE as outlined for "Moderate Hazard" activities before approaching the chemical storage area. Refer to the PPE workflow diagram below.

  • Containment : Perform all weighing activities within the chemical fume hood or a dedicated balance enclosure.[6]

  • Handling : Use a spatula to carefully transfer the compound to anti-static weighing paper or a tared container. Avoid any actions that could generate dust.

  • Cleanup : After weighing, carefully clean the spatula, balance, and surrounding area with a wipe moistened with 70% ethanol or another appropriate solvent. Dispose of the wipe as hazardous waste.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

This sequence is critical to prevent contaminating your skin or clothing with the chemical upon removal of protective gear.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (Outer Pair Last) don2->don3 doff1 1. Outer Gloves doff2 2. Lab Coat & Sleeves doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 exit_lab Exit Lab doff4->exit_lab start Start enter_lab Enter Lab enter_lab->don1

Caption: Step-by-step workflow for safely donning and doffing PPE.

Emergency and Disposal Plan

Proper management of exposures, spills, and waste is a critical component of laboratory safety.

Emergency Response: In Case of Exposure

Immediate and decisive action is crucial.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][8]

Spill Response Protocol
  • Evacuate : Immediately alert others and evacuate the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, close the door to the lab to contain vapors.

  • Protect : Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.

  • Contain : Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[10]

  • Clean : Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste.[9]

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

Waste Disposal

All disposals must be in accordance with local, state, and federal regulations.[5]

  • Chemical Waste : Unused or waste 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine must be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, wipes, weighing paper, and disposable sleeves, must be disposed of as hazardous chemical waste.[5] Do not place these items in regular trash or biohazard bags.

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine - NextSDS . NextSDS. Available from: [Link]

  • Toxicity of halogenated pyrimidines in the plant and nematode models:.. . ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - Agribrom . Chem Service. Available from: [Link]

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | C6H2BrCl2N3 | CID 14750355 . PubChem. Available from: [Link]

  • 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine . PubChemLite. Available from: [Link]

  • SAFETY DATA SHEET BROMICIDE® GRANULES (US) . Albemarle. Available from: [Link]

  • Effect of Halogenated Pyrimidines on Radiosensitivity of Mouse Strain L Cells and Their Radioresistant Variant . Journal of Radiation Research | Oxford Academic. Available from: [Link]

  • (PDF) Halogenated Pyrimidines as Radiosensitizers Revisited . ResearchGate. Available from: [Link]

  • Why are halogenated chemicals so dangerous to living organisms? . Reddit. Available from: [Link]

  • How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts) . ACS Nano. Available from: [Link]

  • 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, PK03081E-1, 2023/5/8 - Safety Data Sheet . Available from: [Link]

  • 3-BROMO-7-CHLORO-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE - NextSDS . NextSDS. Available from: [Link]

  • Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath . Taylor & Francis. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Available from: [Link]

Sources

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